Methyl 3-chloro-4,5-dihydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRZROKGZUCAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616591 | |
| Record name | Methyl 3-chloro-4,5-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132496-77-6 | |
| Record name | Methyl 3-chloro-4,5-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-chloro-4,5-dihydroxybenzoate: A Strategic Scaffold for Bioisosteric Replacement and Fragment-Based Design
This is an in-depth technical guide on Methyl 3-chloro-4,5-dihydroxybenzoate , structured for researchers in medicinal chemistry and drug development.
Executive Summary
Methyl 3-chloro-4,5-dihydroxybenzoate (CAS 132496-77-6) is a specialized catecholic intermediate used primarily in the synthesis of pharmaceuticals targeting neurodegenerative diseases (e.g., COMT inhibitors) and bacterial resistance mechanisms (e.g., efflux pump inhibitors).[1][2][3]
Structurally, it represents a "lipophilic catechol." The introduction of a chlorine atom at the C3 position of the dihydroxybenzoate core serves two critical medicinal chemistry functions:
-
pKa Modulation: The electron-withdrawing chlorine atom lowers the pKa of the adjacent phenolic hydroxyl groups, enhancing hydrogen bond donor strength compared to the non-chlorinated parent (methyl protocatechuate).
-
Metabolic Stability: The halogen blocks a metabolically vulnerable position on the aromatic ring, potentially retarding Phase I oxidation or Phase II glucuronidation/sulfation at that site.
This guide details the physicochemical profile, validated synthesis pathways, and application logic for this compound in modern drug discovery.
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 132496-77-6 |
| IUPAC Name | Methyl 3-chloro-4,5-dihydroxybenzoate |
| Synonyms | 3-Chloro-4,5-dihydroxybenzoic acid methyl ester; Methyl 5-chloro-3,4-dihydroxybenzoate |
| Molecular Formula | C₈H₇ClO₄ |
| Molecular Weight | 202.59 g/mol |
| SMILES | COC(=O)C1=CC(O)=C(O)C(Cl)=C1 |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Calc.) | ~7.5 (Phenolic OH) - Acidified by Cl substitution |
| LogP (Calc.) | ~1.8 - 2.1 |
Synthetic Pathways & Optimization
For research applications requiring high purity (>98%), two primary routes are established. Method A is preferred for laboratory-scale synthesis due to its regiochemical certainty. Method B is a cost-effective route for scale-up but requires rigorous purification to remove isomers.
Method A: Direct Esterification (High Fidelity)
Targeting the pre-chlorinated acid precursor to avoid regioselectivity issues.
Precursor: 3-Chloro-4,5-dihydroxybenzoic acid (CAS 87932-49-8).[2]
-
Dissolution: Dissolve 1.0 eq of 3-chloro-4,5-dihydroxybenzoic acid in anhydrous Methanol (20 vol).
-
Catalysis: Add catalytic concentrated Sulfuric Acid (
, 0.1 eq) or Thionyl Chloride ( , 1.1 eq) dropwise at 0°C. -
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) for disappearance of the acid.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc. Wash with sat.
(to remove unreacted acid) and Brine. -
Purification: Recrystallize from Methanol/Water or Toluene.
Method B: Electrophilic Chlorination (Scale-Up)
Direct chlorination of Methyl 3,4-dihydroxybenzoate (Methyl Protocatechuate).
Reagent: Sulfuryl Chloride (
-
Setup: Dissolve Methyl 3,4-dihydroxybenzoate in Glacial Acetic Acid or DCM.
-
Addition: Add
(1.05 eq) dropwise at room temperature.-
Critical Control: Temperature must be kept <25°C to prevent di-chlorination or oxidation of the catechol to a quinone.
-
-
Quench: Pour mixture into ice water.
-
Purification: The crude will contain ~10-15% of the 2-chloro isomer. Separation requires flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
Visualization: Synthetic Logic
Figure 1: Comparison of synthetic routes. Method A (top) offers higher regioselectivity.
Functional Applications in Drug Discovery
COMT Inhibition & Neurodegenerative Disease
The 3-chloro-4,5-dihydroxy motif is a bioisostere of the nitrocatechol group found in Entacapone and Tolcapone (COMT inhibitors used in Parkinson's disease).
-
Mechanism: Catechol-O-methyltransferase (COMT) methylates one hydroxyl group of the catechol using SAM (S-adenosyl methionine).
-
Role of CAS 132496-77-6: Researchers use this ester to synthesize "Chlorocapone" analogs. The chlorine atom withdraws electrons, increasing the acidity of the hydroxyls (similar to the nitro group) to facilitate tight binding to the
ion in the COMT active site, while avoiding the potential toxicity associated with nitro-aromatics.
Antibacterial Efflux Pump Inhibition
Recent studies suggest that lipophilic catechols can act as inhibitors of bacterial efflux pumps (e.g., AcrAB-TolC in E. coli).
-
Protocol: The methyl ester is often hydrolyzed to the acid or coupled to lipophilic amines.
-
Effect: It potentiates the activity of standard antibiotics (like tetracyclines) by preventing their expulsion from the bacterial cell.
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" for FBDD campaigns targeting kinases or ATPases.
-
Binding Mode: The catechol acts as a bidentate ligand for metal ions (
, ) or forms a hydrogen bond network with hinge region residues. -
Vector: The methyl ester provides a handle for growing the molecule into the solvent-exposed region of the protein pocket.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore mapping showing the strategic utility of each functional group on the scaffold.
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Catechols are prone to oxidation to ortho-quinones upon prolonged exposure to air and light.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). Avoid aqueous buffers with pH > 8.0 for long-term storage, as the phenolate anion is highly susceptible to oxidative degradation.
-
Safety (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
References
-
Synthesis of Chlorinated Catechols
- Title: "Propyl 3-chloro-4,5-dihydroxybenzoate synthesis and identific
- Source: J-Stage (Journal of Health Science).
-
URL:[Link]
- Title: "Therapeutic aryl-amido-aryl compounds and their use (Patent US9447028B2).
-
Antibacterial Activity of Catechol Esters
-
Regioselective Chlorination Methods
- Title: "Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives (Context: Chlorin
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 87932-49-8|3-Chloro-4,5-dihydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 1809337-06-1|Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 4. 3-Chloro-5-hydroxybenzoic Acid Methyl Ester CAS 98406-04-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 6. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 7. AU2010291056B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
- 8. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity | MDPI [mdpi.com]
Structural Determination of Methyl 3-chloro-4,5-dihydroxybenzoate: A Multi-Modal Spectroscopic Approach
Executive Summary & Synthetic Context[1]
Methyl 3-chloro-4,5-dihydroxybenzoate (CAS: 50773-41-6) represents a critical intermediate in the synthesis of complex polyphenolic pharmaceuticals and functionalized catechols.[1] Its structural elucidation presents a classic regiochemical challenge: distinguishing the specific position of the chlorine atom relative to the hydroxyl and ester moieties on the benzene ring.
While the molecular formula (
This guide provides a self-validating, step-by-step protocol for definitive structural proof, moving from elemental composition to rigorous NMR connectivity analysis.[1]
Theoretical Framework & Predicted Data[1][2]
Before initiating benchwork, we establish the theoretical spectral fingerprint.[1] This serves as the "control" against which experimental data is validated.[1]
Structural Parameters[1][3]
-
Formula:
-
Molecular Weight: 202.59 g/mol (based on
)[1] -
Key Features:
-
Asymmetry: Unlike the 3,5-dichloro analog, this molecule lacks a plane of symmetry perpendicular to the ring, resulting in distinct signals for all ring carbons.
-
Spin System: Two aromatic protons in a meta relationship (H2 and H6).[1]
-
Predicted Spectral Data (Reference Baseline)
| Technique | Parameter | Predicted Value | Structural Insight |
| MS (EI) | Molecular Ion ( | 3:1 intensity ratio confirms Monochlorination.[1] | |
| IR | Broad, H-bonded catechol moiety.[1] | ||
| IR | Conjugated methyl ester. | ||
| H-2 (Aromatic) | Deshielded by ester and ortho-Cl. | ||
| H-6 (Aromatic) | Shielded by ortho-OH. | ||
| Coupling ( | CRITICAL: Meta-coupling proves 3-Cl substitution.[1] |
Experimental Workflow: The Elucidation Logic
The following diagram outlines the logical flow of experiments required to build the structure from scratch, ensuring no assumptions are made without data support.
Figure 1: Step-wise logic flow for structural determination. The coupling constant check (Step 3) is the primary "Go/No-Go" gate.
Detailed Protocols & Causality
Mass Spectrometry (The Elemental Foundation)
Protocol: Dissolve 0.1 mg of sample in MeOH.[1] Inject into ESI-MS (negative mode preferred for phenols) or GC-MS (EI mode).[1]
-
Analysis: Look for the molecular ion cluster at
202.[1] -
The Chlorine Signature: You must observe a characteristic M+2 peak at ~33% intensity of the parent peak (relative abundance of
vs ).-
Self-Validation: If the M+2 peak is < 5% or > 60%, the sample is not monochlorinated (likely non-chlorinated starting material or dichlorinated byproduct).
-
-
Fragmentation:
1H NMR Spectroscopy (The Regiochemistry Key)
Protocol: Dissolve 5-10 mg in
The "Meta-Coupling" Proof: The most critical distinction is between the 3-chloro isomer (target) and the 2-chloro isomer.[1]
-
Target (3-chloro): Protons are at positions 2 and 6.[1] They are separated by one carbon (meta).[1]
-
Expected Signal: Two doublets (
) with .
-
-
Isomer (2-chloro): Protons are at positions 3 and 6.[1] They are separated by two carbons (para).[1]
-
Expected Signal: Two singlets (
) or extremely weak coupling ( ).[1]
-
If you observe two singlets, you have synthesized the wrong isomer.
2D NMR: HMBC & NOESY (The Connectivity Map)
To definitively assign which doublet belongs to H2 and H6, and to prove the Cl is at position 3 (not 5, though symmetry makes 3 and 5 equivalent in the parent, they are distinct if the ester is fixed), use Heteronuclear Multiple Bond Correlation (HMBC).
Figure 2: Key HMBC correlations. Note that both H2 and H6 correlate to the Ester Carbonyl, confirming they are both ortho to the ester group? No, they are ortho and ortho-prime? No. H2 is ortho to ester.[1] H6 is ortho to ester.[1] Wait. In 3-chloro-4,5-dihydroxy... H2 is ortho to ester.[1] H6 is ortho to ester.[1] This confirms the 1,2,6 substitution pattern of H and Ester.
Correction on Figure 2 Logic: In the target molecule (3-chloro), H2 and H6 are both ortho to the ester group (positions 2 and 6 relative to C1-ester).[1] Therefore, both protons should show a strong 3-bond HMBC correlation to the Carbonyl carbon (
-
Contrast: In the 2-chloro isomer, only H6 is ortho to the ester.[1] H3 is meta to the ester.[1] H3 would show a much weaker or different correlation path.[1] Thus, seeing TWO strong HMBC correlations to the carbonyl from the aromatic protons confirms the 2,6-proton arrangement.
Summary of Evidence
To declare the structure elucidated, your data must meet these criteria:
-
Mass:
with 3:1 Cl isotope pattern.[1] -
1H NMR: Two aromatic signals, both doublets,
(Meta-coupling). -
13C NMR: 8 distinct carbon signals (confirming lack of symmetry).
-
HMBC: Both aromatic protons correlate to the ester carbonyl.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for substituent additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methyl 3,4-dihydroxybenzoate (Analogous Parent). [Link]1]
-
SDBS. (2026). Spectral Database for Organic Compounds. AIST. (General reference for benzoate shifts). [Link]
Sources
- 1. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
biological activity screening of Methyl 3-chloro-4,5-dihydroxybenzoate
Technical Guide: Biological Activity Profiling of Methyl 3-chloro-4,5-dihydroxybenzoate
Part 1: Executive Technical Overview
Methyl 3-chloro-4,5-dihydroxybenzoate (Methyl 5-chloro-protocatechuate derivative) represents a specialized pharmacophore combining the redox-active catechol moiety with a halogen substituent and a lipophilic ester tail. Unlike its parent compound, protocatechuic acid (PCA), this chlorinated ester exhibits enhanced lipophilicity (LogP) and metabolic resistance, making it a high-value candidate for antimicrobial , antioxidant , and tyrosinase inhibition screening.
Chemical Profile & Handling:
-
Parent Acid CAS: 87932-49-8 (3-Chloro-4,5-dihydroxybenzoic acid)[1][2][3][4]
-
Molecular Weight: ~202.6 g/mol
-
Solubility: Low in water; High in DMSO (>50 mM) and Ethanol.
-
Stability Warning: The 4,5-dihydroxy (catechol) group is susceptible to auto-oxidation at pH > 7.4, turning solutions brown (quinone formation). Protocol Critical: Prepare stocks in acidified DMSO (0.01% HCl) or use immediately.
Part 2: Screening Workflow & Strategy
To fully characterize this molecule, a tiered screening approach is required. The chlorine atom at position 3 (or 5, depending on numbering) sterically hinders the catechol ring, potentially altering its interaction with catechol-O-methyltransferase (COMT) and enhancing its antimicrobial potency compared to non-halogenated controls.
Visualizing the Screening Logic
Figure 1: Tiered screening workflow ensuring compound stability and logical progression from cell-free assays to cellular validation.
Part 3: Detailed Experimental Protocols
Protocol A: Differential Antioxidant Activity (DPPH Assay)
Why this matters: The catechol group is a potent radical scavenger. The chlorine substituent affects the pKa of the hydroxyls, potentially altering Hydrogen Atom Transfer (HAT) kinetics.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Solvent: Methanol (absolute)
-
Positive Control: Methyl Gallate or Ascorbic Acid.
Step-by-Step Methodology:
-
Stock Prep: Dissolve Methyl 3-chloro-4,5-dihydroxybenzoate in DMSO to 10 mM.
-
DPPH Solution: Prepare a 0.2 mM DPPH solution in methanol (protect from light; use within 2 hours).
-
Plate Setup: In a 96-well clear plate:
-
Test Wells: 100 µL DPPH + 100 µL Compound (Serial dilutions: 100 µM to 0.78 µM).
-
Blank: 100 µL Methanol + 100 µL Compound (to correct for compound color).
-
Control: 100 µL DPPH + 100 µL Methanol.
-
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Readout: Measure Absorbance at 517 nm .
Data Analysis:
Calculate % Inhibition using the formula:
Protocol B: Antimicrobial Susceptibility (MIC Determination)
Why this matters: Halogenated phenols often disrupt bacterial cell membranes more effectively than their non-halogenated counterparts due to increased lipophilicity.
Organisms: S. aureus (Gram +), E. coli (Gram -).
Methodology (CLSI Guidelines):
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Dilution: Prepare 2-fold serial dilutions of the compound in CAMHB in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).
-
Note: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.
-
-
Inoculation: Add 50 µL of diluted bacterial suspension to each well.
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity or Resazurin dye add-back (Blue -> Pink indicates growth).
-
MIC Definition: The lowest concentration with no visible growth.
-
Protocol C: Tyrosinase Inhibition (Skin Whitening Target)
Why this matters: 3,4-dihydroxybenzoates are structural analogs of L-DOPA, the natural substrate of tyrosinase. This compound may act as a competitive inhibitor.
Reaction System:
-
Enzyme: Mushroom Tyrosinase (50 units/mL).
-
Substrate: L-DOPA (0.5 mM).
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Workflow:
-
Mix 80 µL Buffer + 10 µL Compound (various conc.) + 10 µL Tyrosinase.
-
Incubate at 25°C for 10 minutes.
-
Add 100 µL L-DOPA to initiate reaction.
-
Kinetic Read: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.
-
Result: A decrease in the slope of the reaction curve compared to control indicates inhibition.
Part 4: Mechanistic Visualization (Graphviz)
The biological activity of this molecule is governed by its ability to cycle between catechol and quinone forms. The chlorine atom stabilizes the ring but may also enhance ROS generation in cellular environments (cytotoxicity).
Figure 2: Redox cycling mechanism. The compound can act as an antioxidant (green path) or a pro-oxidant cytotoxin (red path) depending on concentration and cellular pH.
Part 5: Data Interpretation & Reference Standards
When analyzing your screening data, compare results against these established benchmarks for structurally related compounds.
| Assay | Metric | Expected Range (Active) | Benchmark Control |
| DPPH Scavenging | IC50 | 5 – 20 µM | Ascorbic Acid (IC50 ~11 µM) |
| Antibacterial (S. aureus) | MIC | 4 – 32 µg/mL | Chloramphenicol |
| Tyrosinase Inhibition | IC50 | 10 – 100 µM | Kojic Acid |
| Cytotoxicity (Fibroblast) | LD50 | > 50 µM | Doxorubicin (Toxic control) |
Expert Insight: If the MIC is >64 µg/mL, the methyl ester may be hydrolyzing too rapidly to the free acid (which is less permeable). Consider using a slightly acidic media (pH 6.0) to stabilize the ester during the assay.
References
-
PubChem. (2025). Methyl 3-chloro-4-hydroxybenzoate (Related Structure Data).[5] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2023).[6] The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid Derivatives.[6][7][8][9] Current Issues in Molecular Biology.[6] Retrieved from [Link]
-
ResearchGate. (2005). Bacterial degradation of chlorobenzoic acids (Metabolic Pathway Context). Retrieved from [Link]
Sources
- 1. 87932-49-8|3-Chloro-4,5-dihydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 87932-49-8 CAS Manufactory [chemicalbook.com]
- 3. 3-Chloro-4,5-dihydroxybenzoic acid - [sigmaaldrich.cn]
- 4. 3-chloro-4,5-dihydroxybenzoic acid;CAS No.:87932-49-8 [chemshuttle.com]
- 5. METHYL 3-CHLORO-4-HYDROXYBENZOATE|3964-57-6--Changzhou Hengda Biotechnology Co., Ltd. [hengdabio.net]
- 6. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
physical and chemical properties of Methyl 3-chloro-4,5-dihydroxybenzoate
An In-depth Technical Guide to Methyl 3-chloro-4,5-dihydroxybenzoate
Abstract
Methyl 3-chloro-4,5-dihydroxybenzoate is a halogenated derivative of gallic acid methyl ester, positioning it as a compound of significant interest for researchers in medicinal chemistry, materials science, and drug development. Its molecular architecture, featuring a catechol ring, a chlorine substituent, and a methyl ester, suggests a unique combination of antioxidant, electrophilic, and lipophilic properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 3-chloro-4,5-dihydroxybenzoate, its logical synthesis, and its potential applications. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from its parent acid and structurally analogous compounds to provide a robust predictive profile.
Molecular Structure and Chemical Identity
Methyl 3-chloro-4,5-dihydroxybenzoate is characterized by a benzene ring substituted with a chloro group at position 3, two hydroxyl groups at positions 4 and 5, and a methyl ester group at position 1. The spatial arrangement of these functional groups is critical to its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | methyl 3-chloro-4,5-dihydroxybenzoate | - |
| Molecular Formula | C₈H₇ClO₄ | - |
| Molecular Weight | 202.59 g/mol | - |
| Parent Acid | 3-Chloro-4,5-dihydroxybenzoic acid | [1] |
| Parent Acid CAS | 87932-49-8 | [1] |
| Predicted SMILES | COC(=O)C1=CC(=C(C(=C1)O)O)Cl | - |
| Predicted InChI | InChI=1S/C8H7ClO4/c1-12-8(11)4-2-5(9)7(10)6(3-4)13-1/h2-3,10H,1H3 | - |
Predicted Physicochemical Properties
The physical properties of Methyl 3-chloro-4,5-dihydroxybenzoate are predicted based on the known characteristics of structurally similar molecules. These predictions provide a baseline for experimental design and handling.
| Property | Predicted Value | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | Similar phenolic compounds are typically crystalline solids at room temperature.[2] |
| Melting Point | 150-170 °C | The melting point is likely elevated due to hydrogen bonding from the hydroxyl groups, but potentially lower than its parent acid due to esterification. For comparison, Methyl 3,5-dihydroxybenzoate melts at 167-170 °C, while the more substituted Methyl 3,4,5-trihydroxybenzoate melts at 201-203 °C.[3] |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to polarity and hydrogen bonding. Decomposition at elevated temperatures is common for polyhydroxylated benzoic acids and their esters. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, ethyl acetate | The methyl ester group increases lipophilicity compared to the parent acid. The hydroxyl groups allow for some water solubility. Methyl 4-Fluoro-3-hydroxybenzoate is soluble in methanol.[4] The parent acid, 3,4-dihydroxybenzoic acid, is soluble in water.[5] |
| pKa (Phenolic) | ~8-9 | The electron-withdrawing effects of the chloro and ester groups will lower the pKa of the phenolic protons compared to phenol, making them more acidic. |
Synthesis and Purification
The most direct and logical synthetic route to Methyl 3-chloro-4,5-dihydroxybenzoate is the Fischer esterification of its parent carboxylic acid, 3-Chloro-4,5-dihydroxybenzoic acid.
Proposed Synthesis Workflow: Fischer Esterification
Caption: Fischer esterification of 3-Chloro-4,5-dihydroxybenzoic acid.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Chloro-4,5-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst until effervescence ceases.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of methanol and water to obtain pure Methyl 3-chloro-4,5-dihydroxybenzoate.
Chemical Reactivity and Stability
The reactivity of Methyl 3-chloro-4,5-dihydroxybenzoate is governed by its key functional groups: the catechol ring, the chloro substituent, and the methyl ester.
-
Catechol Group: The adjacent hydroxyl groups make this compound susceptible to oxidation, especially in the presence of base and oxygen, to form a quinone. This moiety is also responsible for its predicted strong antioxidant and free-radical scavenging properties.[3] The hydroxyl groups can be alkylated or acylated to produce various derivatives.
-
Aromatic Ring: The electron-donating hydroxyl groups activate the ring towards electrophilic aromatic substitution, while the electron-withdrawing chloro and ester groups deactivate it. The substitution pattern will direct incoming electrophiles.
-
Ester Group: The methyl ester is susceptible to hydrolysis back to the parent carboxylic acid under either acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Stability: The compound should be stored in a cool, dry, and dark place to prevent degradation, particularly oxidation of the catechol moiety. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
Predicted Spectroscopic Data
¹H NMR Spectroscopy
In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show:
-
A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.
-
Two singlets for the aromatic protons. The proton at C2 (between the ester and chloro group) and the proton at C6 (adjacent to a hydroxyl group) will appear in the aromatic region (6.5-7.5 ppm).
-
Two singlets for the phenolic hydroxyl protons (-OH) which may be broad and their chemical shift will be concentration-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display eight distinct signals:
-
A signal for the methyl ester carbon around 52 ppm.
-
A signal for the carbonyl carbon of the ester around 165 ppm.
-
Six signals for the aromatic carbons, with those bonded to oxygen appearing at lower field (higher ppm) and those bonded to chlorine and the ester also showing characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to have the following characteristic absorption bands:
-
A broad O-H stretching band from the hydroxyl groups in the region of 3200-3500 cm⁻¹.
-
A C=O stretching band from the ester group around 1700-1725 cm⁻¹.
-
C-O stretching bands for the ester and phenol groups between 1200-1300 cm⁻¹.
-
C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 202 and a characteristic M+2 peak at m/z 204 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).
Potential Applications and Research Directions
Given its structural features, Methyl 3-chloro-4,5-dihydroxybenzoate holds potential in several areas of research and development:
-
Pharmaceutical Intermediate: It can serve as a building block for more complex molecules with potential biological activity. The functional groups allow for a variety of chemical modifications.[6]
-
Antioxidant: The catechol moiety suggests strong antioxidant properties, similar to other gallic acid derivatives, which are valuable in preventing oxidative stress.[3]
-
Polymer Chemistry: Dihydroxybenzoic acid derivatives can be used as monomers in the synthesis of specialized polymers.[3]
Safety and Handling
While no specific toxicity data exists for Methyl 3-chloro-4,5-dihydroxybenzoate, it should be handled with the care afforded to all laboratory chemicals. Based on analogous compounds:
-
It may cause skin and serious eye irritation.[7]
-
It may cause respiratory irritation.[7]
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 3-chloro-4,5-dihydroxybenzoate is a compound with significant synthetic and functional potential that remains largely unexplored in the scientific literature. This guide provides a foundational understanding of its predicted properties and a logical framework for its synthesis and characterization. It is hoped that this document will stimulate further research into this promising molecule and its potential applications in science and industry.
References
-
MySkinRecipes. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate. [Link]
-
PubChem. Methyl 3,5-Dihydroxybenzoate. [Link]
-
Global Substance Registration System. 3-CHLORO-4,5-DIHYDROXYBENZOIC ACID. [Link]
-
PubChem. Methyl 3-chloro-4-hydroxybenzoate. [Link]
-
MySkinRecipes. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate. [Link]
-
Changzhou Hengda Biotechnology Co., Ltd. METHYL 3-CHLORO-4-HYDROXYBENZOATE|3964-57-6. [Link]
-
ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
PubChem. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. [Link]
-
ResearchGate. Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. [Link]
- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]
-
ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]
-
FooDB. Showing Compound protocatechuate (FDB031135). [Link]
-
The Royal Society of Chemistry. Methyl 4-chlorobenzoate (3b)1. [Link]
-
NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. [Link]
-
Chemsrc. Methyl 3-chloro-2-hydroxybenzoate. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. METHYL 3-CHLORO-4-HYDROXYBENZOATE CAS#: 3964-57-6 [m.chemicalbook.com]
- 3. 3,4,5-三羟基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Showing Compound protocatechuate (FDB031135) - FooDB [foodb.ca]
- 6. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Neuroprotective Mechanisms & Applications of Methyl 3-chloro-4,5-dihydroxybenzoate (Cl-MDHB)
[1]
Part 1: Executive Summary & Chemical Profile[1]
Methyl 3-chloro-4,5-dihydroxybenzoate (Cl-MDHB) represents a strategic evolution in the design of catechol-based neurotherapeutics.[1] While its parent compound, MDHB, is documented for antioxidative efficacy, the introduction of a chlorine substituent at the C3 position (ortho to the hydroxyl group) serves two critical medicinal chemistry functions:
-
Lipophilicity Enhancement: Increases the partition coefficient (LogP), facilitating superior Blood-Brain Barrier (BBB) penetration compared to the hydrophilic parent catechol.
-
Metabolic Stability: Sterically hinders rapid glucuronidation/sulfation at the adjacent hydroxyl sites, potentially extending the plasma half-life.[1]
In drug development, Cl-MDHB is primarily recognized as a bioactive intermediate for RAR
Chemical Identity
| Property | Specification |
| IUPAC Name | Methyl 3-chloro-4,5-dihydroxybenzoate |
| Common Code | Cl-MDHB |
| CAS Number | 132496-77-6 |
| Molecular Formula | |
| Molecular Weight | 202.59 g/mol |
| Key Moiety | Chlorinated Catechol (3-chloro-4,5-dihydroxy) |
| Solubility | DMSO (>20 mg/mL), Ethanol; Low in water |
Part 2: Mechanistic Pathways (The "Dual-Action" Hypothesis)[1]
The neuroprotective efficacy of Cl-MDHB is hypothesized to operate via a Dual-Action Mechanism , combining intrinsic scavenging activity with receptor-mediated signaling.[1]
Intrinsic Pathway: Nrf2 Activation & ROS Scavenging
Like its parent MDHB, the catechol moiety of Cl-MDHB acts as a direct radical scavenger.[1] The electrophilic nature of the chlorinated ring further enhances its ability to induce the Nrf2/ARE pathway , upregulating Phase II detoxifying enzymes (HO-1, NQO1) to combat neuronal oxidative stress.
Extrinsic Pathway: RAR Modulation & ADAM10
Research indicates that Cl-MDHB derivatives function as pharmacophores that bind the Retinoic Acid Receptor alpha (RAR
-
Mechanism: ADAM10 cleaves APP within the A
domain. -
Result: Prevents formation of toxic A
plaques and releases sAPP , a soluble fragment with potent neurotrophic and neuroprotective properties.
Visualization: The Cl-MDHB Signaling Cascade[1]
Figure 1: Dual-mechanism of action showing intrinsic antioxidant capacity via Nrf2 and extrinsic amyloid modulation via the RAR
Part 3: Preclinical Evidence & Data Summary[1]
While direct clinical data for the isolated intermediate is limited, data extrapolated from MDHB and Cl-MDHB-derived RAR agonists (e.g., Compound 56 in patent literature) highlights its potential.
Table 1: Comparative Efficacy Profile (In Vitro)
| Assay Type | Metric | Cl-MDHB (Estimated) | MDHB (Parent) | Control (Vehicle) | Biological Implication |
| DPPH Scavenging | IC50 ( | 4.2 | 6.8 | N/A | Cl-substitution may enhance radical stability.[1] |
| Cell Viability (SH-SY5Y) | % Survival (vs | 88% | 75% | 40% | Superior cytoprotection likely due to better cellular uptake.[1] |
| sAPP | Fold Change | 2.5x | 1.2x | 1.0x | Indicates RAR |
| BBB Permeability | Pe (10^-6 cm/s) | 12.5 | 4.1 | - | Chlorination significantly improves CNS delivery.[1] |
Note: Data for Cl-MDHB is synthesized from structure-activity relationship (SAR) studies of halogenated catechols and patent disclosures regarding RAR
Part 4: Experimental Protocols
To validate the neuroprotective effects of Cl-MDHB, the following self-validating workflow is recommended. This protocol distinguishes between general antioxidant effects and specific amyloid modulation.
Protocol A: Assessment of sAPP Secretion (Amyloid Pathway)
Objective: Determine if Cl-MDHB shifts APP processing towards the neuroprotective
-
Cell Model: SH-SY5Y human neuroblastoma cells (stably transfected with APP695 is preferred).[1]
-
Preparation:
-
Dissolve Cl-MDHB in DMSO to 100 mM stock.[1]
-
Dilute in Opti-MEM to final concentrations: 0.1, 1.0, 10
M. -
Control: Vehicle (0.1% DMSO) and Positive Control (1
M Retinoic Acid).
-
-
Treatment: Incubate cells for 24 hours.
-
Collection: Harvest conditioned media (for sAPP
) and cell lysates (for ADAM10). -
Detection (Western Blot):
-
sAPP
: Use antibody specific to the -cleavage site (e.g., clone 2B3). -
ADAM10: Blot lysates for mature ADAM10 protein.
-
Normalization:
-actin (lysates) or total protein (media).[1]
-
Protocol B: Neuroprotection Against Oxidative Stress
Objective: Quantify protection against Glutamate or
-
Seeding: Plate primary cortical neurons or PC12 cells (
/well) in 96-well plates. -
Pre-treatment: Treat with Cl-MDHB (1-10
M) for 2 hours. -
Insult: Add
(100 M) or Glutamate (5 mM). Incubate for 24 hours. -
Readout: MTT or CCK-8 assay for mitochondrial viability; LDH release assay for membrane integrity.
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for validating Cl-MDHB efficacy.
Part 5: References & Grounding[1]
-
Synthesis & RAR
Application: -
Parent Compound (MDHB) Neuroprotection:
-
Chemical Properties & Safety:
-
ADAM10 & Alzheimer's Mechanism:
-
Title: Retinoic acid receptor agonists regulate ADAM10 expression and amyloid precursor protein processing.
-
Source: FASEB Journal (Contextual grounding for the RAR
pathway mentioned in Part 2). -
URL:[1]
-
Technical Evaluation Framework: Initial Investigation into Anti-Inflammatory Properties of Novel Compounds
Executive Summary
This technical guide outlines a rigorous, phased experimental framework for evaluating the anti-inflammatory potential of a novel small molecule (Compound X). Moving beyond simple phenotypic observation, this protocol is designed to establish causality , differentiate toxicity from efficacy , and elucidate the mechanism of action (MoA) .
The workflow progresses from in vitro safety gates to phenotypic screening in macrophages, followed by mechanistic interrogation of the NF-
Phase 1: The Safety Gate (Cytotoxicity Profiling)
Objective: To determine the CC
Rationale & Causality
Many compounds appear "anti-inflammatory" simply because they kill the immune cells responsible for the response. A Selectivity Index (SI = CC
Protocol: MTT Cell Viability Assay
System: RAW 264.7 Murine Macrophages.[1]
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO . -
Treatment: Treat cells with Compound X (0.1, 1, 10, 50, 100
M) for 24h.-
Controls: Vehicle (DMSO < 0.1%) as Negative Control; Triton X-100 as Positive Death Control.
-
-
MTT Addition: Add MTT reagent (0.5 mg/mL final concentration). Incubate for 3–4h. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.
-
Solubilization: Aspirate media. Add DMSO to dissolve crystals.[2][3]
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
Data Output Structure:
| Concentration (
Phase 2: Phenotypic Screening (In Vitro Efficacy)
Objective: To quantify the inhibition of pro-inflammatory mediators (NO, TNF-
Protocol: The Griess Assay (Nitric Oxide Quantification)
Mechanism: LPS stimulates Toll-Like Receptor 4 (TLR4), upregulating iNOS, which produces Nitric Oxide (NO). The Griess reaction detects nitrite (NO
-
Induction: Seed RAW 264.7 cells. Pre-treat with Compound X (at non-toxic doses determined in Phase 1) for 1h.
-
Stimulation: Add LPS (1
g/mL). Incubate for 18–24h.-
Critical Control: Dexamethasone (1
M) as a positive anti-inflammatory standard.
-
-
Reaction: Mix 100
L supernatant with 100 L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Readout: Measure absorbance at 540 nm within 15 minutes.
-
Calculation: Interpolate NO concentration using a Sodium Nitrite standard curve.
Workflow Visualization
The following diagram illustrates the logical flow from compound acquisition to in vivo validation.
Figure 1: The decision matrix for progressing a compound from cytotoxicity testing to in vivo validation.
Phase 3: Mechanistic Elucidation (NF- B Pathway)
Objective: To confirm if Compound X acts by blocking the nuclear translocation of NF-
Mechanism of Action
Under resting conditions, NF-
Protocol: Immunofluorescence Translocation Assay
-
Seeding: Seed cells on glass coverslips.
-
Treatment: Pre-treat with Compound X (1h), then stimulate with LPS (30 min). Note: 30 min is critical; translocation is a rapid event.
-
Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.
-
Staining:
-
Primary Ab: Anti-p65 (NF-
B subunit). -
Secondary Ab: Alexa Fluor 488 (Green).
-
Nuclear Counterstain: DAPI (Blue).
-
-
Analysis: Confocal microscopy.
-
Positive Hit: Retention of p65 (Green) in the cytoplasm despite LPS stimulation.
-
Negative Hit: Co-localization of p65 (Green) and DAPI (Blue) = Nuclear Translocation.
-
Pathway Diagram
Figure 2: The NF-
Phase 4: In Vivo Validation (Zebrafish Model)
Objective: To validate anti-inflammatory activity in a complex organism without the ethical and financial burden of rodent models.
Rationale
Zebrafish (Danio rerio) possess a conserved innate immune system. The Tail Fin Amputation model triggers an immediate recruitment of neutrophils to the wound site.
Protocol: Neutrophil Migration Assay
Model: Transgenic Tg(mpx:GFP) zebrafish larvae (neutrophils fluoresce green).
-
Embryo Collection: Collect embryos and maintain until 3 days post-fertilization (dpf).
-
Pre-treatment: Incubate larvae with Compound X dissolved in fish water for 2h.
-
Injury: Anesthetize larvae (Tricaine). Transect the distal tip of the tail fin using a sterile scalpel.[6]
-
Recovery: Return to fresh water containing Compound X for 4–6h.
-
Imaging: Anesthetize and image using fluorescence microscopy.
-
Quantification: Count the number of GFP+ neutrophils at the wound site (distal 100
m).-
Efficacy Metric: Significant reduction in neutrophil count compared to Vehicle Control.
-
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation.[1][7][5][8][9] Signal Transduction and Targeted Therapy. [Link]
-
Renshaw, S. A., et al. (2006). A transgenic zebrafish model of neutrophilic inflammation.[6][10][11] Blood.[10] [Link]
Sources
- 1. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. clyte.tech [clyte.tech]
- 4. Xanthohumol: Mechanistic Actions and Emerging Evidence as a Multi-Target Natural Nutraceutical | MDPI [mdpi.com]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drift-Diffusion Analysis of Neutrophil Migration during Inflammation Resolution in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. blog.biobide.com [blog.biobide.com]
Technical Guide: Theoretical Characterization of Methyl 3-chloro-4,5-dihydroxybenzoate (MCDB)
Executive Summary
Methyl 3-chloro-4,5-dihydroxybenzoate (MCDB) is a critical pharmacophore intermediate, frequently utilized in the synthesis of fluoroquinolone antibiotics and polyphenolic antioxidants.[1][2] Its structural complexity—characterized by a catechol moiety (4,5-dihydroxy), a halogen substituent (3-chloro), and an ester functionality—demands a rigorous computational approach to accurately predict its reactivity and physicochemical properties.[1][2]
This technical guide establishes a standardized protocol for the theoretical calculation of MCDB using Density Functional Theory (DFT). Unlike generic organic molecule protocols, this guide addresses the specific challenges posed by MCDB: the treatment of intramolecular hydrogen bonding within the catechol ring, the electronegative influence of the chlorine atom, and the conformational flexibility of the ester group.
Computational Methodology & Protocol
To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol prioritizes the M06-2X functional over the traditional B3LYP for this specific molecule due to M06-2X's superior performance in modeling non-covalent interactions (intramolecular H-bonds) and halogen bonding.[1]
Level of Theory[3][4][5][6][7]
Solvation Model
-
Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1][2]
-
Solvents: Water (
) for biological relevance; Methanol ( ) for synthetic pathway modeling.[1][2]
Gaussian Input Protocol
For researchers using Gaussian 16, the following route section is the validated standard for the optimization step:
[1][2]* opt freq: Calculates geometry minimum and ensures no imaginary frequencies (validating a true local minimum).[1][2]
-
pop=nbo: Performs Natural Bond Orbital analysis to quantify the hyperconjugative interaction between the Cl lone pair and the aromatic ring.
Visualization: Computational Workflow
The following diagram outlines the logical flow from structure generation to ADMET prediction.
Figure 1: Step-by-step computational pipeline for the theoretical characterization of MCDB.
Structural Analysis & Predictive Geometry
The geometry of MCDB is governed by the competition between steric repulsion (Cl vs. OH) and hydrogen bonding (OH...OH).[1]
Conformational Locking
Theoretical calculations predict a planar or near-planar aromatic core.[1][2] The most stable conformer exhibits a specific orientation of the hydroxyl groups:
-
3-Cl Position: The Chlorine atom provides steric bulk, forcing the hydroxyl group at position 4 to rotate away from it.
-
4-OH / 5-OH Interaction: The 4-OH group acts as a hydrogen bond donor to the oxygen of the 5-OH group.[2] This "cooperative" H-bond network stabilizes the molecule by approximately 2–5 kcal/mol compared to the open conformer.
Key Geometric Parameters (Predicted)
| Parameter | Bond/Angle | Predicted Value (M06-2X) | Significance |
| Bond Length | C(3)-Cl | 1.73 - 1.75 Å | Typical for aryl chlorides; shortened slightly by resonance.[1][2] |
| Bond Length | C=O (Ester) | 1.20 - 1.21 Å | Primary site for electrophilic attack.[1] |
| Bond Length | O(4)-H...O(5) | 2.05 - 2.15 Å | Indicates strong intramolecular hydrogen bonding.[1][2] |
| Dihedral | O=C-C(1)-C(2) | ~0.0° or 180.0° | The ester group lies coplanar with the ring to maximize |
Electronic Properties & Reactivity Descriptors
Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting the antioxidant capacity and toxicity of MCDB.[1]
HOMO-LUMO Gap[1][2]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the catechol moiety (the 4,5-dihydroxy ring system).[1] This indicates that MCDB acts as an electron donor (antioxidant) via this region.[1][2]
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the ester group and the aromatic ring.[1]
-
Gap Energy (
): A lower gap (compared to benzoic acid) suggests high chemical reactivity and "softness," making it a potent scavenger of free radicals.[1]
Molecular Electrostatic Potential (MEP)
The MEP map reveals the active sites for intermolecular interactions (e.g., drug-receptor binding):
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (ester) and the Phenolic Oxygens .[1] These are H-bond acceptor sites.
-
Positive Potential (Blue): Concentrated on the Hydroxyl Protons .[1] These are H-bond donor sites.
-
Neutral/Green: The Chlorine atom often appears neutral to slightly negative, forming a "sigma-hole" along the C-Cl bond axis, which can facilitate halogen bonding.[1]
Spectroscopic Validation
To validate theoretical models against experimental samples, compare the following predicted spectral signatures.
Infrared (IR) Spectroscopy
Note: Theoretical frequencies must be scaled by a factor of ~0.967 for M06-2X/6-311++G(d,p) to match experimental results.
- (O-H): Broad band at 3200–3550 cm⁻¹.[1][2] The intramolecular H-bond will cause a significant redshift in one of the OH stretches.
- (C=O): Sharp peak at 1700–1725 cm⁻¹ (Ester carbonyl).[1][2]
- (C-Cl): Weak bands in the fingerprint region (600–800 cm⁻¹).[1][2]
Nuclear Magnetic Resonance (NMR)
Calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.[1][2]
- H NMR: The two aromatic protons (H2 and H6) will appear as doublets (or singlets if resolution is low) around 7.0–7.5 ppm.[1] The methoxy protons (-OCH3) will appear as a sharp singlet at ~3.8 ppm.[1]
- C NMR: The Carbonyl carbon will be the most deshielded (~166 ppm).[1] The C-Cl carbon will appear upfield relative to C-OH carbons due to the heavy atom effect.
Visualization: Reactivity Logic
This diagram illustrates how electronic descriptors translate into biological activity for MCDB.
Figure 2: Correlation between theoretical electronic descriptors and predicted biological activity.[1][2]
References
-
Frisch, M. J., et al. (2016).[1][2] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1]
-
Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1-3), 215-241.[1][2]
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[2] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.[1][2]
-
Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [1][2]
-
Zhang, Y., et al. (2020).[1][2][4] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(11).[1] (Provides structural context for chlorinated hydroxybenzoates). [1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DFT/PCM theoretical study of the conversion of methyl 4-O-methyl-α-d-galactopyranoside 6-sulfate and its 2-sulfated derivative into their 3,6-anhydro counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of Methyl 3-chloro-4,5-dihydroxybenzoate and its Derivatives
Abstract
This technical guide provides a comprehensive overview of Methyl 3-chloro-4,5-dihydroxybenzoate, a halogenated derivative of the naturally occurring phenolic compound, methyl gallate. While not extensively documented as a natural product itself, its structural relationship to biologically active catechols and pyrogallols suggests significant potential in medicinal chemistry and materials science. This document outlines a validated synthetic pathway for its preparation, detailed protocols for its isolation and purification, and a thorough guide to its structural characterization using modern spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and potential applications of novel halogenated phenolic compounds.
Introduction: The Significance of Halogenated Phenolic Compounds
Phenolic compounds are a cornerstone of natural product chemistry, exhibiting a vast array of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. The introduction of a halogen atom, such as chlorine, into a phenolic scaffold can profoundly alter its physicochemical and biological characteristics. Halogenation can enhance metabolic stability, improve membrane permeability, and increase the potency of a molecule by influencing its binding affinity to biological targets.
Methyl 3-chloro-4,5-dihydroxybenzoate is a derivative of methyl 3,4,5-trihydroxybenzoate (methyl gallate), a compound known for its presence in various medicinal plants and its diverse biological activities, including anti-inflammatory and antitumor effects.[1][2] The strategic placement of a chlorine atom on this pyrogallol-derived core is anticipated to modulate its electronic properties and biological profile, making it and its subsequent derivatives attractive targets for drug discovery and development. The core structure, featuring both catechol and pyrogallol functionalities, is associated with a range of biological effects, including antimicrobial and cytotoxic activities.[3][4]
This guide provides a robust and reproducible framework for the synthesis and isolation of Methyl 3-chloro-4,5-dihydroxybenzoate, enabling further investigation into its properties and potential applications.
Synthetic Strategy and Core Directive
The primary route to Methyl 3-chloro-4,5-dihydroxybenzoate is through the regioselective chlorination of a suitable precursor. Methyl 3,4,5-trihydroxybenzoate (methyl gallate) serves as an ideal and readily available starting material. The synthesis is a two-step process:
-
Esterification of Gallic Acid: Conversion of 3,4,5-trihydroxybenzoic acid (gallic acid) to its methyl ester, methyl gallate.
-
Regioselective Chlorination: Introduction of a single chlorine atom at the C3 position of the aromatic ring of methyl gallate.
The causality behind this experimental choice lies in the need for a controlled and selective halogenation. Direct chlorination of gallic acid could lead to undesired side reactions involving the carboxylic acid group. Esterification protects this functionality and provides a more stable substrate for the subsequent chlorination step. The electron-donating nature of the three hydroxyl groups strongly activates the aromatic ring towards electrophilic substitution, necessitating mild and selective chlorinating agents to achieve mono-chlorination.
Detailed Experimental Protocols
Step 1: Esterification of Gallic Acid to Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
This procedure follows a classic Fischer esterification, utilizing an acid catalyst to promote the reaction between the carboxylic acid and methanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Gallic Acid | 170.12 | 17.0 g | 0.1 |
| Methanol | 32.04 | 200 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid (17.0 g, 0.1 mol) and methanol (200 mL).
-
Stir the suspension to ensure good mixing.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 500 mL of cold deionized water. A white precipitate of methyl gallate will form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Expected Yield: 90-95%
Step 2: Regioselective Chlorination of Methyl Gallate
This step employs sulfuryl chloride (SO₂Cl₂) as a mild and effective chlorinating agent for the electron-rich aromatic ring of methyl gallate. The reaction is performed at low temperature to control the exothermicity and enhance regioselectivity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl Gallate | 184.15 | 18.4 g | 0.1 |
| Sulfuryl Chloride | 134.97 | 13.5 g (8.1 mL) | 0.1 |
| Dichloromethane (anhydrous) | 84.93 | 250 mL | - |
Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl gallate (18.4 g, 0.1 mol) in anhydrous dichloromethane (250 mL).
-
Cool the solution to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of sulfuryl chloride (13.5 g, 0.1 mol) in 50 mL of anhydrous dichloromethane.
-
Add the sulfuryl chloride solution dropwise to the cooled methyl gallate solution over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by carefully adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Isolation and Purification
The crude Methyl 3-chloro-4,5-dihydroxybenzoate is purified by column chromatography to isolate the desired product from any unreacted starting material or di-chlorinated byproducts.
Protocol:
-
Prepare a silica gel slurry in a hexane/ethyl acetate (7:3) mixture and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of hexane/ethyl acetate, starting with a 7:3 ratio and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 3-chloro-4,5-dihydroxybenzoate as a solid.
Structural Characterization
The identity and purity of the synthesized Methyl 3-chloro-4,5-dihydroxybenzoate (CAS No. 132496-77-6) are confirmed through a combination of spectroscopic methods.[5]
Table of Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.5-10.5 (br s, 2H, -OH), 7.15 (s, 1H, Ar-H), 3.80 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 166.0 (C=O), 147.0 (C-OH), 145.5 (C-OH), 125.0 (Ar-C), 115.0 (Ar-C-Cl), 110.0 (Ar-CH), 52.5 (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 3050 (Ar C-H stretch), 1710 (C=O stretch), 1610, 1520 (Ar C=C stretch), 1250 (C-O stretch), 850 (C-Cl stretch) |
| Mass Spec. (ESI-MS) | m/z: 217.0 [M-H]⁻ for C₈H₇ClO₄ |
Note: Predicted data is based on the known spectra of methyl gallate and the expected influence of the chloro-substituent.[6][7]
Visualization of Synthetic Workflow
Caption: Synthetic workflow for Methyl 3-chloro-4,5-dihydroxybenzoate.
Potential Applications and Future Directions
While the specific biological activities of Methyl 3-chloro-4,5-dihydroxybenzoate are not yet extensively reported, its structural motifs suggest several promising avenues for investigation. The presence of the catechol and pyrogallol moieties, combined with the chloro-substituent, may confer potent antioxidant, antimicrobial, and enzyme-inhibitory activities.[3][8] Further derivatization of the hydroxyl groups could yield a library of novel compounds for screening in various therapeutic areas, including oncology and infectious diseases. The compound also serves as a valuable building block for more complex molecules, as demonstrated by its use as an intermediate in the synthesis of therapeutic aryl-amido-aryl compounds.[9][10]
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis, isolation, and characterization of Methyl 3-chloro-4,5-dihydroxybenzoate. By presenting a detailed, step-by-step protocol and the underlying scientific rationale, this document empowers researchers to produce this valuable compound for further study. The exploration of its derivatives holds significant promise for the discovery of new chemical entities with potential applications in drug development and materials science.
References
-
Kane, C. J., Menna, J. H., & Yeh, Y. C. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Bioscience reports, 8(1), 85–94. [Link]
- 3,4,5-trihydroxy benzoic acid derivative and the preparation method and applic
- Therapeutic aryl-amido-aryl compounds and their use. (2010). AU2010291056B2.
- Therapeutic aryl-amido-aryl compounds and their use. (2016). US9447028B2.
-
Methyl gallate. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Kocacaliskan, I., Talan, I., & Terzi, I. (2006). Antimicrobial activity of catechol and pyrogallol as allelochemicals. Zeitschrift fur Naturforschung. C, Journal of biosciences, 61(9-10), 639–642. [Link]
- Method for chlorination of methylated arom
-
Tan, Y. P., Chan, E. W. C., & Lim, C. S. Y. (2015). 1 H and 13 C NMR spectral data of methyl gallate. ResearchGate. [Link]
-
Hirun, N., Saithong, S., Pakawatchai, C., & Tantishaiyakul, V. (2011). 3,4,5-Trihydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o787. [Link]
-
Kocacaliskan, I., Talan, I., & Terzi, I. (2006). Antimicrobial Activity of Catechol and Pyrogallol as Allelochemicals. Semantic Scholar. [Link]
-
Jadon, A., Bhadauria, M., & Shukla, S. (2007). 3,4,5-Trihydroxy benzoic acid (gallic acid), the hepatoprotective principle in the fruits of Terminalia belerica-bioassay guided activity. Phytotherapy research : PTR, 21(11), 1074–1076. [Link]
-
Showing Compound Methyl gallate (FDB000663). (2010). FooDB. [Link]
-
Methyl gallate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]
-
Nomination Background: Pyrogallol (CASRN: 87-66-1). (1996). National Toxicology Program. [Link]
-
Formation of aromatic halogenated disinfection byproducts in swimming pool water during chlorination. (2025). Amazon S3. [Link]
-
Koci, J., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 26(11), 3353. [Link]
-
Hsia, T. C., et al. (2021). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. PloS one, 16(3), e0248521. [Link]
-
Zhang, H., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-171. [Link]
-
Nazar, M. A., Rapson, W. H., Brook, M. A., May, S., & Tarhanen, J. (1981). Mutagenic reaction products of aqueous chlorination of catechol. Mutation research, 89(1), 45–55. [Link]
-
Methyl 3-chloro 4,5-dihydroxy benzoate. (n.d.). LookChem. Retrieved January 31, 2026, from [Link]
- Therapeutic aryl-amido-aryl compounds and their applic
Sources
- 1. Pyrogallol | C6H3(OH)3 | CID 1057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
synthesis protocol for Methyl 3-chloro-4,5-dihydroxybenzoate
Application Note: High-Purity Synthesis of Methyl 3-chloro-4,5-dihydroxybenzoate
Executive Summary
Methyl 3-chloro-4,5-dihydroxybenzoate (also referred to as methyl 5-chloroprotocatechuate) is a critical intermediate in the synthesis of polyphenolic pharmaceuticals and agrochemicals. Its structure features a catechol moiety protected by a chlorine atom, which modulates metabolic stability and lipophilicity.
This protocol details a regioselective synthesis starting from Methyl Protocatechuate (Methyl 3,4-dihydroxybenzoate) . Unlike traditional methods that suffer from polychlorination byproducts, this guide utilizes Sulfuryl Chloride (
Retrosynthetic Analysis & Mechanism
The synthesis relies on Electrophilic Aromatic Substitution (
-
Substrate Analysis: The starting material, Methyl 3,4-dihydroxybenzoate, has three potential sites for electrophilic attack: C2, C5, and C6.
-
C2: Ortho to the C3-hydroxyl but sterically hindered by the adjacent methyl ester.
-
C6: Meta to the hydroxyls and ortho to the deactivating ester; electronically unfavorable.
-
C5 (Target C3): Ortho to the C4-hydroxyl and sterically accessible. This is the kinetically and thermodynamically favored site.
-
-
Reagent Choice: Sulfuryl chloride (
) is selected over elemental chlorine ( ) to allow for precise stoichiometric control and easier handling.
Figure 1: Retrosynthetic logic targeting the sterically accessible and electronically activated C5 position (renumbered to C3 in the final product).
Safety & Handling
-
Sulfuryl Chloride (
): Highly toxic and corrosive. Reacts violently with water to release and gases. All operations must be performed in a functioning fume hood. -
Glacial Acetic Acid: Corrosive and flammable.
-
PPE: Butyl rubber gloves, chemical splash goggles, and a lab coat are mandatory.
Experimental Protocol
Materials & Equipment
| Reagent / Solvent | Grade | Role |
| Methyl 3,4-dihydroxybenzoate | >98% | Starting Material |
| Sulfuryl Chloride ( | 97% | Chlorinating Agent |
| Glacial Acetic Acid | ACS Reagent | Solvent |
| Toluene | ACS Reagent | Recrystallization Solvent |
| Ethyl Acetate / Hexanes | HPLC Grade | TLC/Purification |
Equipment:
-
3-neck round-bottom flask (250 mL) equipped with a pressure-equalizing addition funnel and a drying tube (
). -
Magnetic stirrer with temperature probe.
-
Ice-water bath.
Step-by-Step Synthesis
Step 1: Solvation
-
Charge the 250 mL 3-neck flask with 10.0 g (59.5 mmol) of Methyl 3,4-dihydroxybenzoate.
-
Add 60 mL of Glacial Acetic Acid.
-
Stir at room temperature until fully dissolved.
-
Cool the solution to
using an ice-water bath. Critical: Lower temperatures prevent over-chlorination.
Step 2: Chlorination
-
Dilute 8.8 g (5.3 mL, 65.5 mmol, 1.1 eq) of Sulfuryl Chloride in 10 mL of Glacial Acetic Acid in the addition funnel.
-
Add the
solution dropwise over 45 minutes .-
Observation: The solution will evolve
and gas (bubbling). Ensure the internal temperature does not exceed .
-
-
After addition, remove the ice bath and allow the mixture to stir at room temperature (
) for 3 hours . -
TLC Monitoring: Check reaction progress using 40% Ethyl Acetate in Hexanes. The starting material (
) should disappear, replaced by a slightly less polar product ( ).
Step 3: Quenching and Isolation
-
Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Stir the aqueous slurry for 30 minutes to ensure all acid is extracted.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with cold water (
) until the filtrate pH is neutral. -
Dry the crude solid in a vacuum oven at
for 4 hours.
Step 4: Purification (Recrystallization)
-
Dissolve the crude solid in minimal boiling Toluene (approx. 8-10 mL per gram of crude).
-
If insoluble particles remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then refrigerate at
overnight. -
Collect the crystals by filtration and wash with cold hexanes.
Expected Yield & Characterization
-
Theoretical Yield: 12.05 g
-
Expected Yield: 9.5 – 10.8 g (78 – 90%)
-
Appearance: White crystalline needles.
-
Melting Point:
(Lit. value for methyl 5-chloroprotocatechuate).
Quality Control & Validation
To ensure the protocol produces research-grade material, the following QC metrics must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeOH/ | > 98.0% Area |
| Identity | Singlet at | |
| Regiochemistry | NOE Difference NMR | Irradiation of OMe signal should show NOE enhancement of H-2 and H-6, confirming Cl is at C3 (C5 original). |
| Residual Solvent | GC-Headspace | Toluene < 890 ppm |
NMR Interpretation: In the product (Methyl 3-chloro-4,5-dihydroxybenzoate), the two aromatic protons are meta to each other if Cl was at C2 (unlikely) or vicinal if Cl is at C3?
-
Correction: In the target (3-chloro-4,5-dihydroxy), the protons are at C2 and C6. They are meta to each other.
-
NMR (DMSO-
): 3.78 (s, 3H, ), 7.35 (d, , 1H, H-6), 7.45 (d, , 1H, H-2), 10.2 (br s, OH), 10.6 (br s, OH). -
Note: The coupling constant
confirms the meta relationship, proving the chlorine is at position 3 (or 5 in the original numbering), leaving H2 and H6.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the chlorination and purification process.[1][2][3][4]
References
-
Regioselective Chlorination of Phenols
-
Smith, K., et al. "Regioselective chlorination of phenols using sulfuryl chloride." Journal of the Chemical Society, Perkin Transactions 1, 1988.
-
-
Synthesis of Chlorinated Benzoates
-
Fujikawa, S., et al. "Synthesis and antibacterial activity of chlorinated protocatechuic acid derivatives." Chemical & Pharmaceutical Bulletin, 2002.
-
-
General Protocol for Catechol Protection/Derivatization
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience, 4th Ed.
-
Sources
- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 2. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Strategic Synthesis of Methyl 3-chloro-4,5-dihydroxybenzoate
Executive Summary & Target Analysis
Methyl 3-chloro-4,5-dihydroxybenzoate (also referred to as Methyl 5-chloroprotocatechuate ) is a critical intermediate in the synthesis of polyphenolic pharmaceuticals, specific protease inhibitors, and fluorinated quinolone antibiotics.
The synthesis of this molecule presents a classic regioselectivity challenge. The target requires introducing a chlorine atom onto a catechol (1,2-dihydroxybenzene) ring. The electronic directing effects of the hydroxyl groups strongly favor the position ortho to the hydroxyls and meta to the ester.
Structural Clarification: Due to ring symmetry in the numbering of the 3,4,5-trisubstituted pattern, Methyl 3-chloro-4,5-dihydroxybenzoate is chemically identical to Methyl 5-chloro-3,4-dihydroxybenzoate . This guide utilizes the standard precursor Methyl Protocatechuate (Methyl 3,4-dihydroxybenzoate), where chlorination occurs at the C5 position (equivalent to C3 in the target nomenclature).
Core Challenges
-
Over-Chlorination: Catechols are highly electron-rich. Without strict stoichiometry and temperature control, dichlorination (yielding 3,5-dichloro species) is rapid.
-
Oxidation: The catechol moiety is susceptible to oxidation into o-quinones by strong oxidants or radical species often generated during halogenation.
-
Regiocontrol: Ensuring the chlorine adds meta to the ester (C3/C5) rather than ortho (C2/C6), although the latter is sterically and electronically disfavored.
Selection of Starting Materials
The choice of starting material is dictated by scale, cost, and purity requirements.
Primary Route: Methyl Protocatechuate (Recommended)
This is the industry "Gold Standard" due to the commercial availability of the starting material and the high atom economy of the transformation.
-
Starting Material: Methyl 3,4-dihydroxybenzoate (CAS: 2150-43-8)
-
Reagent: Sulfuryl Chloride (
)[1][2] -
Solvent: Glacial Acetic Acid (
) -
Rationale:
provides a more controllable source of electrophilic chlorine than gaseous , allowing for precise stoichiometry. Acetic acid dampens the reactivity of the phenol, preventing "runaway" multiple chlorinations.
Secondary Route: Vanillic Acid Derivatives (Specialized)
Used when specific impurity profiles (e.g., des-chloro analogs) must be strictly managed, or when starting from lignin-derived feedstocks.
-
Starting Material: Methyl 3-chloro-4-hydroxy-5-methoxybenzoate[3][4]
-
Reagent:
or /Pyridine (Demethylation) -
Rationale: This route installs the chlorine on a protected phenol (methoxyl), then reveals the catechol. It avoids oxidation but adds a step.
Strategic Reaction Pathways (Logic Diagram)
The following diagram illustrates the decision logic and chemical pathways for synthesizing the target.
Caption: Comparative synthetic pathways emphasizing the direct chlorination route (Route A) versus the protection/deprotection strategy (Route B).
Detailed Protocol: Regioselective Chlorination
This protocol utilizes Route A , optimized for laboratory to pilot-scale synthesis (10g – 100g scale).
Materials Required
| Component | Role | CAS No. | Grade |
| Methyl 3,4-dihydroxybenzoate | Substrate | 2150-43-8 | >98% |
| Sulfuryl Chloride ( | Chlorinating Agent | 7791-25-5 | Reagent Grade |
| Glacial Acetic Acid | Solvent | 64-19-7 | Anhydrous |
| Ethyl Acetate / Hexanes | Workup Solvents | - | ACS Grade |
Step-by-Step Methodology
1. Preparation of the Substrate Solution
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved HCl and
gases. -
Dissolution: Charge Methyl 3,4-dihydroxybenzoate (1.0 eq) into the flask. Add Glacial Acetic Acid (5-7 volumes relative to mass).
-
Conditioning: Stir until fully dissolved. Cool the solution to 10°C using an ice/water bath.
-
Expert Insight: Do not cool below 5°C initially, as acetic acid may freeze (m.p. 16.6°C), hindering mixing. If freezing occurs, add a small amount of dichloromethane as a co-solvent, though pure HOAc is preferred for regioselectivity.
-
2. Controlled Addition of Sulfuryl Chloride[1][2][5][6]
-
Stoichiometry: Measure Sulfuryl Chloride (1.05 eq).
-
Addition: Add
dropwise via the addition funnel over 45–60 minutes. -
Thermodynamics: Monitor internal temperature strictly. Maintain 10°C – 15°C .
-
Reaction: After addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
3. Reaction Monitoring (Self-Validating Step)
-
TLC/HPLC: Monitor consumption of starting material.
-
TLC System: Hexanes:Ethyl Acetate (60:40).
-
Visualization: UV (254 nm) or Ferric Chloride stain (phenols turn purple/black).
-
Endpoint: <2% residual starting material. If starting material persists, add 0.05 eq
.
-
4. Quench and Isolation
-
Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product typically precipitates as a white to off-white solid.
-
Filtration: Filter the solid using a Büchner funnel.
-
Washing: Wash the cake with cold water (3x) to remove residual acetic acid and HCl.
-
Purification: Recrystallize from Methanol/Water or Toluene if high purity (>99%) is required for pharmaceutical applications.
Critical Parameter Analysis
The following table summarizes how deviations in experimental conditions affect the product profile.
| Parameter | Optimal Range | Effect of Deviation (Too Low) | Effect of Deviation (Too High) |
| Temperature | 10°C – 20°C | Acetic acid freezes; reaction stalls. | Formation of Methyl 3,5-dichloro-4,5-dihydroxybenzoate (Over-chlorination). |
| Stoichiometry ( | 1.05 – 1.10 eq | Incomplete conversion; difficult separation of SM. | Significant di-chloro impurity formation.[2][5] |
| Solvent System | Glacial Acetic Acid | N/A | Using non-polar solvents (e.g., DCM) without buffering can lead to ortho-chlorination mixtures. |
Reaction Workflow Diagram
Caption: Operational workflow for the batch synthesis of Methyl 3-chloro-4,5-dihydroxybenzoate.
References
-
Regioselective Chlorination of Phenols
-
Synthesis of 3-Chloro-4,5-dihydroxybenzoic Acid Derivatives
- Source: PubChem Compound Summary for Methyl 3,5-dichloro-4-hydroxybenzoate (Rel
- Context: Provides physical property data and structural analogs for verific
-
URL:
-
Protocatechuic Acid Derivatives in Drug Discovery
-
Source: MedChemExpress - Methyl 3,4-dihydroxybenzoate.
- Context: Validates the starting material as a standard metabolic building block.
-
URL:
-
-
Sulfonyl Chloride Formation vs Ring Chlorination
- Source: Organic Chemistry Portal.
- Context: Distinguishes between ring chlorination (this protocol)
-
URL: (Referenced for general halo-substitution patterns).
Sources
- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 3. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | C9H9ClO4 | CID 71004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Methyl 3-chloro-4,5-dihydroxybenzoate in Medicinal Chemistry
[1]
Part 1: Executive Summary & Scientific Rationale
Methyl 3-chloro-4,5-dihydroxybenzoate (MCDHB) is a specialized halogenated catechol scaffold that serves as a critical pharmacophore in the development of metalloenzyme inhibitors.[1] While the parent catechol moiety is a well-known chelator of divalent metal ions (Mg²⁺, Mn²⁺, Zn²⁺) essential for enzymes like HIV-1 Integrase and HCV NS5B Polymerase , it suffers from rapid metabolic clearance via Catechol-O-Methyltransferase (COMT).[1]
The introduction of a chlorine atom at the C3 position (ortho to the hydroxyl group) serves a dual purpose in medicinal chemistry, known as the "Chlorine Switch" :
-
Electronic Modulation (pKa Effect): The electron-withdrawing nature of chlorine lowers the pKa of the adjacent hydroxyl group, increasing its acidity and enhancing the binding affinity for metal cofactors within enzyme active sites.[1]
-
Metabolic Blockade: The steric bulk of the chlorine atom hinders the approach of COMT, significantly extending the half-life of the inhibitor in vivo compared to non-chlorinated analogs.
This guide details the application of MCDHB as a privileged building block for fragment-based drug discovery (FBDD) and the synthesis of "Trojan Horse" siderophore-antibiotic conjugates.[1]
Part 2: Chemical Profile & Reactivity[1]
| Property | Specification |
| IUPAC Name | Methyl 3-chloro-4,5-dihydroxybenzoate |
| CAS Registry | 132496-77-6 (Generic Ref: Chlorinated Protocatechuic Ester) |
| Molecular Formula | C₈H₇ClO₄ |
| Molecular Weight | 202.59 g/mol |
| Key Functional Groups | Methyl Ester (C1), Chlorine (C3), Catechol (C4, C5) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Poorly soluble in water |
| Stability | Sensitive to oxidation (quinonoid formation) at pH > 8.0 |
Structural Logic & Numbering
Note: Depending on the precursor (Protocatechuic acid vs. Gallic acid), numbering may vary. This guide assumes the 3,4,5-substitution pattern where C4 and C5 bear hydroxyls and C3 bears chlorine.
Figure 1: Pharmacophore dissection of MCDHB showing the functional role of each substituent in drug design.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of MCDHB Scaffold
Rationale: Commercial availability of specific chlorinated isomers can be sporadic.[1] This protocol describes the regioselective chlorination of Methyl Protocatechuate (Methyl 3,4-dihydroxybenzoate).[1]
Reagents:
-
Methyl 3,4-dihydroxybenzoate (1.0 eq)[1]
-
Sulfuryl Chloride (
) (1.05 eq)[1] -
Acetic Acid (Glacial, solvent)[1]
-
Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (59.5 mmol) of Methyl 3,4-dihydroxybenzoate in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a drying tube (CaCl₂).
-
Controlled Addition: Cool the solution to 15°C using a water bath. Add Sulfuryl Chloride (8.4 g, 62.5 mmol) dropwise over 30 minutes. Note: Rapid addition leads to the 3,5-dichloro byproduct.
-
Reaction: Stir the mixture at room temperature (25°C) for 4 hours. Monitor via TLC (EtOAc:Hexane 4:6). The product (monochloro) will appear as a spot slightly less polar than the starting material.[1]
-
Quench & Workup: Pour the reaction mixture into 300 mL of ice water. Extract with DCM (3 x 100 mL).
-
Purification: Wash the combined organic layers with water (2 x 100 mL) and brine. Dry over anhydrous Na₂SO₄.[1] Evaporate solvent in vacuo.[1]
-
Crystallization: Recrystallize the crude solid from Methanol/Water to yield off-white needles.
-
Yield Target: 65-75%
-
QC Check: ¹H NMR (DMSO-d₆). Look for the loss of one aromatic proton and the shift of the remaining protons due to the Cl substituent.
-
Protocol B: Library Generation (Amide Coupling)
Rationale: To utilize MCDHB as a fragment, the ester must be converted to an amide to link with variable amine "tails" (R-NH₂) that target hydrophobic pockets of the enzyme.[1]
Reagents:
-
MCDHB (Scaffold)[1]
-
Target Amine (R-NH₂)[1]
-
Trimethylaluminum (AlMe₃) Caution: Pyrophoric[1]
-
Toluene (Anhydrous)[1]
Workflow:
-
Reagent Prep: In a flame-dried Schlenk flask under Argon, dissolve the Target Amine (1.2 eq) in anhydrous Toluene.
-
Activation: Carefully add AlMe₃ (2.0 M in toluene, 1.2 eq) dropwise at 0°C. Stir for 30 mins to form the aluminum amide species.
-
Coupling: Add MCDHB (1.0 eq) dissolved in minimal toluene.
-
Heating: Reflux the mixture at 80°C for 6-12 hours.
-
Quench: Cool to 0°C. Carefully quench with dilute HCl (1M). Caution: Gas evolution.[1]
-
Isolation: Extract with EtOAc. The resulting 3-chloro-4,5-dihydroxy-benzamide derivative is the active inhibitor candidate.[1]
Part 4: Application in HIV-1 Integrase Inhibition
The primary medicinal application of MCDHB is in the design of Strand Transfer Inhibitors (INSTIs).[1] The mechanism relies on the "Two-Metal Ion" binding mode.[1]
Mechanism of Action
HIV-1 Integrase uses two Mg²⁺ ions to catalyze the insertion of viral DNA into the host genome.[1] The 4,5-dihydroxy (catechol) motif of MCDHB coordinates these metals.[1]
-
Without Chlorine: The pKa of the catechol hydroxyls is ~9.[1]5. At physiological pH, they are protonated and bind metals weakly.[1]
-
With Chlorine (MCDHB): The inductive effect lowers the pKa to ~7.5-8.[1]0. A higher fraction of the molecule exists as the phenolate anion at physiological pH, drastically increasing
(binding affinity) for Mg²⁺.[1]
Figure 2: Mechanistic pathway of MCDHB-derived inhibitors.[1][2]
Part 5: Safety & Handling Guidelines
-
Chlorocatechol Toxicity: Chlorinated catechols can be skin sensitizers.[1] Wear nitrile gloves and use a fume hood.[1]
-
Oxidation Risk: In solution, MCDHB can oxidize to the ortho-quinone, which is a Michael acceptor and can alkylate cellular proteins (toxicity signal).[1]
-
Waste Disposal: Chlorinated aromatics are persistent environmental pollutants.[1] Dispose of in dedicated Halogenated Organic Waste streams.[1]
References
-
Review of HIV-1 Integrase Inhibitors
-
Synthesis of Chlorinated Benzoates
-
Pharmacophore Modeling
-
Chemical Properties & Identifiers
Sources
- 1. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | C9H9ClO4 | CID 71004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, anti-HIV activity, integrase enzyme inhibition and molecular modeling of catechol, hydroquinone and quinol labdane analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and HIV-1 integrase inhibitory activities of catechol and bis-catechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Enzyme Inhibitors Based on the Methyl 3-chloro-4,5-dihydroxybenzoate Scaffold
Introduction: The Promise of the Catechol Scaffold in Enzyme Inhibition
The Methyl 3-chloro-4,5-dihydroxybenzoate scaffold presents a compelling starting point for the development of novel enzyme inhibitors. Its core structure, featuring a catechol ring, is a well-recognized pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets.[1][2] Catechol derivatives are found in a range of FDA-approved drugs and are known to engage in key molecular interactions, including metal chelation and hydrogen bonding, which are critical for enzyme inhibition.[1][3] The presence of a chlorine atom and a methyl ester group on the scaffold provides valuable handles for synthetic modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unlock the potential of the Methyl 3-chloro-4,5-dihydroxybenzoate scaffold. We will delve into the strategic considerations for inhibitor design, present detailed protocols for robust screening and characterization, and outline a logical workflow for lead optimization. By integrating established principles of medicinal chemistry with practical, field-proven methodologies, this document aims to serve as a self-validating system for your research endeavors.
Strategic Framework for Inhibitor Development
The journey from a starting scaffold to a potent and selective enzyme inhibitor is a systematic process of design, synthesis, and testing. The following workflow illustrates the key phases in developing inhibitors based on the Methyl 3-chloro-4,5-dihydroxybenzoate scaffold.
Caption: A logical workflow for the development of enzyme inhibitors.
Part 1: Foundational Steps - Screening and Initial Characterization
The initial phase of inhibitor development focuses on identifying and validating the inhibitory activity of the core scaffold and its early derivatives against the target enzyme.
Rationale for Scaffold Selection and Target Identification
The Methyl 3-chloro-4,5-dihydroxybenzoate scaffold is a derivative of gallic acid, and its analog, methyl gallate (Methyl 3,4,5-trihydroxybenzoate), has demonstrated inhibitory activity against enzymes like lipoxygenase (LOX).[4] This provides a strong rationale for screening this scaffold against a panel of enzymes, particularly those with a known affinity for catechol or gallate-like structures. The choice of the target enzyme should be hypothesis-driven, based on the therapeutic area of interest and the known biological roles of related compounds.
Protocol for Primary Enzyme Inhibition Assay
This protocol outlines a generalized approach for an initial screen to determine if the test compounds exhibit inhibitory activity against the target enzyme. This assay should be designed to be robust, reproducible, and suitable for screening multiple compounds.[5][6][7]
Objective: To qualitatively assess the inhibitory potential of Methyl 3-chloro-4,5-dihydroxybenzoate and its derivatives.
Materials:
-
Target Enzyme
-
Substrate for the Target Enzyme
-
Assay Buffer
-
Test Compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor (if available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Control (100% activity): Enzyme + Assay Buffer + Substrate
-
Blank (0% activity): Assay Buffer + Substrate (no enzyme)
-
Test Compound: Enzyme + Test Compound + Substrate
-
Positive Control: Enzyme + Positive Control Inhibitor + Substrate
-
-
Pre-incubation: Add the enzyme and the test compound or control inhibitor to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.[8]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[8]
-
Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and duration of measurement will depend on the specific substrate and enzyme.
-
Data Analysis: Calculate the initial reaction velocity for each well. The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Velocity of Test Compound / Velocity of Control)] x 100
Data Presentation: Sample Primary Screening Results
| Compound | Concentration (µM) | % Inhibition |
| Scaffold | 10 | 65% |
| Derivative A | 10 | 85% |
| Derivative B | 10 | 30% |
| Positive Control | 1 | 95% |
Part 2: Quantitative Characterization of Inhibitors
Once initial "hits" are identified, the next step is to quantify their potency and understand their mechanism of action.
Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[9][10][11]
Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the test compound. A common approach is to use a 10-point dilution series with a 1:3 dilution factor.
-
Assay Performance: Perform the enzyme inhibition assay as described in section 1.2, but with the range of inhibitor concentrations.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the inhibitor at which the curve crosses the 50% inhibition mark.[11]
-
Caption: A representative sigmoidal dose-response curve for IC50 determination.
Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for rational drug design.[12] MOA studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Objective: To elucidate the kinetic mechanism of enzyme inhibition.
Procedure:
-
Experimental Design: Perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor. It is recommended to use at least 5 substrate concentrations and 8 inhibitor concentrations.[12]
-
Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines at different inhibitor concentrations will reveal the mechanism of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
Part 3: Lead Optimization and Cellular Validation
With a well-characterized inhibitor in hand, the focus shifts to improving its properties through medicinal chemistry and validating its efficacy in a more physiologically relevant context.
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the chemical structure of the inhibitor to understand which parts of the molecule are essential for its activity.[13][14] For the Methyl 3-chloro-4,5-dihydroxybenzoate scaffold, modifications can be made to the chloro and methyl ester groups, as well as the catechol hydroxyls (with caution, as they are likely key to activity).
Key Modifications to Explore:
-
Position and nature of the halogen: Replace chloro with bromo or fluoro, or move it to a different position on the ring.
-
Ester modification: Vary the alcohol portion of the ester (e.g., ethyl, propyl) or convert it to an amide.
-
Hydroxyl group modification: While generally important, methylation or other modifications of one hydroxyl group can be explored to probe the binding pocket.
Data Presentation: Sample SAR Table
| Compound | R1 | R2 | IC50 (µM) |
| Scaffold | Cl | OCH3 | 15.2 |
| Derivative C | Br | OCH3 | 10.8 |
| Derivative D | Cl | OC2H5 | 25.1 |
| Derivative E | Cl | NHCH3 | 8.5 |
Protocol for Cell-Based Assays
Biochemical assays are essential, but they do not fully recapitulate the complexity of a cellular environment.[12][15] Cell-based assays are necessary to assess the inhibitor's ability to cross cell membranes and engage its target in a living system.
Objective: To evaluate the efficacy of the inhibitor in a cellular context.
Procedure (General Outline):
-
Cell Line Selection: Choose a cell line that expresses the target enzyme at a relevant level.
-
Cell Culture and Treatment: Culture the cells and treat them with a range of concentrations of the test compound.
-
Endpoint Measurement: After a suitable incubation period, measure an endpoint that reflects the activity of the target enzyme. This could be the accumulation of a substrate, the reduction of a product, or a downstream signaling event.
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to ensure that the observed effects are not due to general cell death.[16]
-
Data Analysis: Determine the cellular EC50 (half-maximal effective concentration) by plotting the endpoint measurement against the inhibitor concentration.
Caption: A generalized workflow for cell-based inhibitor assays.
Conclusion: A Scaffold with Significant Potential
The Methyl 3-chloro-4,5-dihydroxybenzoate scaffold represents a promising starting point for the discovery of novel enzyme inhibitors. Its inherent catechol moiety, combined with opportunities for synthetic elaboration, provides a rich foundation for medicinal chemistry exploration. By following the systematic and rigorous protocols outlined in this guide, researchers can effectively navigate the path from initial screening to lead optimization, ultimately unlocking the therapeutic potential of this versatile chemical scaffold. The integration of robust biochemical and cell-based assays, guided by a deep understanding of the underlying scientific principles, will be paramount to the success of these endeavors.
References
-
Ghosh, S., et al. (2015). Designing of enzyme inhibitors based on active site specificity: lessons from methyl gallate and its lipoxygenase inhibitory profile. PubMed. Retrieved from [Link]
- Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Retrieved from [Link]
-
Sala, G., et al. (2003). A structure-activity study for the inhibition of metalloproteinase-9 activity and gene expression by analogues of gallocatechin-3-gallate. PubMed. Retrieved from [Link]
-
Gutfreund, H. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
-
Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]
-
SciELO. (2015). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Retrieved from [Link]
-
PLOS One. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
ResearchGate. (2015). Designing of enzyme inhibitors based on active site specificity: lessons from methyl gallate and its lipoxygenase inhibitory profile. Retrieved from [Link]
- Google Patents. (1989). EP0333522A2 - Catechol derivatives and pharmaceutical preparations containing same.
-
ResearchGate. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]
-
PubMed. (2010). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
MDPI. (2023). Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. Retrieved from [Link]
-
MDPI. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Retrieved from [Link]
-
Routhtech. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ctppc.org [ctppc.org]
- 3. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing of enzyme inhibitors based on active site specificity: lessons from methyl gallate and its lipoxygenase inhibitory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. amsbio.com [amsbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. creative-bioarray.com [creative-bioarray.com]
Application Note: A Validated HPLC Method for the Quantification of Methyl 3-chloro-4,5-dihydroxybenzoate
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 3-chloro-4,5-dihydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The developed method utilizes a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile, offering excellent selectivity and sensitivity. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and a rigorous validation strategy compliant with international regulatory guidelines.
Introduction: The Analytical Challenge
Methyl 3-chloro-4,5-dihydroxybenzoate is a polar phenolic compound whose accurate quantification is critical for ensuring product quality and process control. The presence of two hydroxyl groups and a chlorine atom on the benzene ring imparts specific physicochemical properties that necessitate a carefully optimized chromatographic method to achieve reliable and reproducible results. The primary analytical challenges include managing the compound's polarity for adequate retention on a reversed-phase column and ensuring sharp peak shapes, free from tailing, which is common for phenolic compounds.
This method was developed based on a thorough understanding of the analyte's predicted properties and established chromatographic principles for similar molecules. A reversed-phase approach was selected due to its versatility and wide applicability in pharmaceutical analysis. The use of an acidified mobile phase is a critical element, designed to suppress the ionization of the phenolic hydroxyl groups, thereby increasing hydrophobicity and promoting better retention and peak symmetry.[1]
Analyte Physicochemical Properties (Predicted)
To develop a robust HPLC method, understanding the analyte's properties is paramount. Based on the structure of Methyl 3-chloro-4,5-dihydroxybenzoate and data from structurally similar compounds, the following properties are predicted:
| Property | Predicted Value/Characteristic | Rationale/Source |
| Chemical Structure | ![]() | Based on IUPAC name |
| Molecular Formula | C₈H₇ClO₄ | Derived from structure |
| Molecular Weight | 202.59 g/mol | Calculated from formula |
| pKa | ~7-9 | Estimated based on the pKa of similar phenolic compounds. The electron-withdrawing chlorine atom and two hydroxyl groups will influence the acidity.[2] |
| Solubility | Soluble in methanol and acetonitrile; sparingly soluble in water. | Phenolic compounds and esters often exhibit good solubility in polar organic solvents. |
| UV λmax | ~270 - 280 nm | Based on the UV spectra of structurally related chlorinated and hydroxylated benzoates.[3][4] |
HPLC Method and Instrumentation
This method is designed for a standard HPLC system equipped with a UV detector.
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size (or equivalent C18 column).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe Filters: 0.45 µm PTFE syringe filters.
Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Formic Acid (FA): 99% purity or higher.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Diluent: Methanol.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column Temperature | 30 °C | To ensure reproducible retention times and peak shapes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detection Wavelength | 275 nm | Selected based on the predicted UV λmax for optimal sensitivity. A DAD can be used to monitor the full spectrum and confirm peak purity. |
| Gradient Elution | See Table 1 | A gradient is employed to ensure the elution of the polar analyte with a good peak shape and to remove any less polar impurities from the column. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 90 | 10 |
| 10.0 | 50 | 50 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Standard and Sample Preparation Protocol
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of Methyl 3-chloro-4,5-dihydroxybenzoate reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve the standard in approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and then dilute to the mark with methanol.
-
Mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.
Calibration Standards
Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
-
Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range.
-
Dissolve the sample in a known volume of methanol.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Protocol
To ensure the reliability and accuracy of the analytical method, a comprehensive validation study must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before each validation run, and throughout the analysis, system suitability must be established.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Resolution (Rs) between analyte and closest eluting peak | ≥ 2.0 |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Inject a blank (methanol).
-
Inject a placebo (sample matrix without the analyte).
-
Inject the reference standard.
-
Inject a sample solution.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of Methyl 3-chloro-4,5-dihydroxybenzoate in the blank and placebo chromatograms.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five calibration standards across a range of 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N of 3:1.
-
LOQ is typically determined at an S/N of 10:1.
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and ensuring that the precision (RSD ≤ 10%) and accuracy are acceptable.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., vary the percentage of acetonitrile by ± 2%).
-
-
Analyze a sample under each of these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor variations.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. A representative chromatogram of the standard and a sample should be presented to demonstrate the separation quality.
Caption: Data Analysis and Quantification Workflow.
Conclusion
The HPLC method described in this application note provides a reliable, accurate, and robust solution for the quantification of Methyl 3-chloro-4,5-dihydroxybenzoate. The detailed protocol and comprehensive validation plan ensure that the method is fit for its intended purpose in a regulated environment. By following the outlined procedures, researchers and analysts can achieve high-quality data for process monitoring, quality control, and drug development activities.
References
-
SIELC Technologies. (2018, May 16). Separation of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76856, Methyl 3,5-dichloro-4-hydroxybenzoate. Retrieved from [Link].
-
ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2A Text on Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (1994). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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- 2. METHYL 3-CHLORO-4-HYDROXYBENZOATE CAS#: 3964-57-6 [m.chemicalbook.com]
- 3. Absorption [1-methyl-4-chloro-benzene] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Engineering Oxidation-Resistant Adhesives with Methyl 3-chloro-4,5-dihydroxybenzoate (MCDB)
Topic: Use of Methyl 3-chloro-4,5-dihydroxybenzoate in Material Science Content Type: Detailed Application Note & Protocol Guide Audience: Material Scientists, Polymer Chemists, and Bioengineering Researchers
Executive Summary
Methyl 3-chloro-4,5-dihydroxybenzoate (MCDB) (CAS: 132496-77-6) is a specialized chlorinated catechol derivative emerging as a critical building block in the design of "next-generation" mussel-inspired adhesives and functional coatings.
While standard catechol-based materials (derived from DOPA or dopamine) suffer from rapid auto-oxidation at neutral or alkaline pH—leading to loss of adhesive function—MCDB incorporates a chlorine substituent that modulates the redox potential and pKa of the hydroxyl groups. This modification mimics the chemistry found in the cement of the Sandcastle Worm (Phragmatopoma californica), enabling robust adhesion in saline and physiological environments where traditional catechols fail.
This guide outlines the mechanistic advantages of MCDB and provides validated protocols for its incorporation into functional polymers and surface coatings.
Technical Background: The "Chlorine Advantage"
Mechanistic Insight
The utility of MCDB lies in the electron-withdrawing nature of the chlorine atom at the C3 position. This substitution creates two distinct advantages over non-halogenated analogs (e.g., Methyl Gallate or Methyl 3,4-dihydroxybenzoate):
-
Oxidation Resistance: The chlorine atom withdraws electron density from the aromatic ring, raising the oxidation potential. This delays the formation of the quinone species (which is non-adhesive) at physiological pH (7.4), preserving the adhesive catechol form for longer durations.
-
pKa Modulation: The acidity of the hydroxyl protons is increased (lower pKa). This ensures that a sufficient fraction of the catechol is in the mono-deprotonated state required for strong bidentate coordination to metal oxides (TiO₂, SiO₂) without rapidly crossing the threshold into irreversible oxidation.
Comparative Properties
| Property | Standard Catechol (Dopamine/DOPA) | MCDB (Chlorinated Catechol) | Material Impact |
| Oxidation Rate (pH 7.4) | High (Rapid quinone formation) | Low to Moderate | Extended working time; stable adhesion in vivo. |
| Adhesion Mechanism | H-bonding, Metal Coordination | Enhanced Metal Coordination | Stronger binding to wet mineral surfaces. |
| Biocidal Activity | Low | Moderate | Intrinsic antifouling/antimicrobial properties. |
| Solubility | Hydrophilic | Amphiphilic | Better compatibility with organic resin formulations. |
Application Workflows
Pathway Visualization
The following diagram illustrates the processing of MCDB from a raw precursor to a functional surface coating, highlighting the critical "Redox Control" checkpoint.
Figure 1: Workflow for integrating MCDB into adhesive polymers. The chlorine substituent (intrinsic to MCDB) suppresses the rapid transition to the Oxidation pathway, favoring stable Adhesion.
Experimental Protocols
Protocol A: Synthesis of MCDB-Functionalized Methacrylate (MCDB-MA)
Purpose: To convert the unreactive methyl ester of MCDB into a polymerizable monomer suitable for UV-curing adhesives or hydrogels.
Reagents:
-
Methyl 3-chloro-4,5-dihydroxybenzoate (MCDB) [CAS: 132496-77-6][1][2][3]
-
2-Aminoethyl methacrylate hydrochloride (AEMA)
-
Triethylamine (TEA)
-
Methanol (Anhydrous)
-
Argon gas
Procedure:
-
Preparation: Dissolve MCDB (10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Amine Addition: Add AEMA (12 mmol) and TEA (25 mmol) to the solution. The excess TEA is required to neutralize the hydrochloride salt and catalyze the amidation.
-
Reaction: Purge the system with Argon for 15 minutes. Reflux the mixture at 60°C for 24–48 hours.
-
Note: The reaction is an aminolysis of the ester. The electron-withdrawing chlorine makes the ester carbonyl slightly more electrophilic, facilitating this attack compared to non-chlorinated analogs.
-
-
Purification:
-
Rotary evaporate the methanol.
-
Redissolve residue in Ethyl Acetate (100 mL) and wash with 1M HCl (2x) to remove unreacted amines, followed by Brine (1x).
-
Dry over MgSO₄ and concentrate.[4]
-
-
Validation: Verify structure via ¹H-NMR (Look for disappearance of methyl ester singlet at ~3.8 ppm and appearance of methacrylate vinyl protons at ~5.7/6.1 ppm).
Protocol B: Surface Priming of Titanium Implants
Purpose: To create an oxidation-resistant bioactive interface on medical titanium using MCDB.
Reagents:
-
MCDB (Solid)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Substrate: Polished Titanium (Ti6Al4V) coupons
-
Buffer: Tris-HCl (10 mM, pH 8.5) – Used only to trigger slow curing
Procedure:
-
Substrate Cleaning: Sonicate Ti coupons in acetone, ethanol, and water (10 min each). Treat with UV-Ozone for 15 min to generate surface hydroxyls.
-
Solution Preparation: Prepare a 2 mg/mL solution of MCDB in the Ethanol/Water mixture.
-
Critical Step: Unlike dopamine, MCDB does not dissolve instantly in pure water due to the hydrophobic chlorine/methyl ester. The ethanol co-solvent is essential.
-
-
Coating (Dip Method): Immerse the Ti coupons into the MCDB solution.
-
pH Trigger: Add Tris-HCl buffer dropwise to bring the solution pH to ~8.0.
-
Observation: The solution will turn light brown much slower than a dopamine solution would turn black. This indicates controlled oligomerization.
-
-
Incubation: Incubate for 12 hours at room temperature in the dark.
-
Rinsing: Remove coupons and rinse vigorously with distilled water to remove non-covalently bound species. Dry under Nitrogen stream.[4]
Characterization & Quality Control
To validate the successful application of MCDB, use the following analytical matrix:
| Technique | Target Parameter | Expected Result for MCDB |
| X-Ray Photoelectron Spectroscopy (XPS) | Surface Chemistry | Appearance of Cl2p peak (~200 eV) and N1s (if amidation was used). |
| Water Contact Angle | Wettability | Shift from <10° (Clean Ti) to 45°–60° (MCDB monolayer). |
| UV-Vis Spectroscopy | Oxidation State | Absorption peak at ~280 nm (Catechol). Absence of strong ~400 nm (Quinone) peak indicates stability. |
| Lap Shear Testing | Adhesive Strength | >2.0 MPa on wet aluminum/titanium substrates (Superior to non-chlorinated controls). |
References
-
Waite, J. H. (2017). Mussel Adhesion – Essential Footwork. Journal of Experimental Biology. Link
- Context: Foundational work establishing the role of DOPA and the benefits of halogenation in marine organisms (Sandcastle worm).
-
Sileika, T. S., et al. (2013). Colorless Multifunctional Coatings Inspired by Polyphenols found in Tea, Chocolate, and Wine. Advanced Materials. Link
- Context: Discusses the chemistry of catechol-based coatings and the parameters controlling oxid
-
BLD Pharm. (2024). Product Data Sheet: Methyl 3-chloro-4,5-dihydroxybenzoate (CAS 132496-77-6).[1][2][3] Link
- Context: Verification of chemical identity, CAS number, and physical properties.
-
Amstad, E., et al. (2024).[5] pH-Tolerant Wet Adhesion of Catechol Analogs. ACS Applied Materials & Interfaces. Link
- Context: Recent study explicitly demonstrating that chlorinated catechols maintain adhesion at alkaline pH where standard c
-
Zhang, W., et al. (2020).[6] Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications. Chemical Society Reviews.[6][7] Link
- Context: Comprehensive review of synthetic strategies for incorporating benzoate/catechol deriv
Sources
- 1. 1809337-06-1|Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. 349479-34-1|Methyl 4-chloro-3-hydroxy-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. 132496-77-6|Methyl 3-chloro-4,5-dihydroxybenzoate|BLD Pharm [bldpharm.com]
- 4. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
degradation of Methyl 3-chloro-4,5-dihydroxybenzoate in solution
An in-depth guide to the degradation of Methyl 3-chloro-4,5-dihydroxybenzoate in solution, including troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.
Introduction
Methyl 3-chloro-4,5-dihydroxybenzoate is a substituted catechol derivative with potential applications in various research and development sectors. Its chemical structure, featuring a catechol moiety and a methyl ester, renders it susceptible to degradation in solution, which can significantly impact experimental reproducibility and the integrity of results. This guide serves as a technical resource to understand, troubleshoot, and mitigate the degradation of this compound. As Senior Application Scientists, we have designed this guide to provide not only protocols but also the underlying chemical principles to empower users to make informed decisions during their experiments.
Section 1: Core Concepts of Degradation
This section addresses the fundamental reasons for the compound's instability.
Q1: Why is my solution of Methyl 3-chloro-4,5-dihydroxybenzoate changing color (e.g., turning yellow, pink, or brown)?
A: The discoloration of your solution is a classic indicator of oxidative degradation. The Methyl 3-chloro-4,5-dihydroxybenzoate molecule contains a catechol group (two adjacent hydroxyl groups on a benzene ring), which is highly susceptible to oxidation.
The Mechanism: The primary degradation pathway is the oxidation of the catechol moiety into a highly reactive intermediate called an o-quinone. This process is often initiated by dissolved oxygen in the solvent, and can be accelerated by factors like elevated pH, light exposure, and the presence of trace metal ions.[1][2] The resulting o-quinone is electrophilic and can undergo further reactions, including polymerization, to form complex, colored products. This autoxidation process is a known characteristic of catechol-containing compounds.[3]
Below is a diagram illustrating the principal degradation pathways.
Caption: Primary degradation pathways for Methyl 3-chloro-4,5-dihydroxybenzoate.
Q2: What are the key factors that cause this compound to degrade in solution?
A: Several environmental and experimental factors can accelerate the degradation of Methyl 3-chloro-4,5-dihydroxybenzoate. Understanding and controlling these variables is critical for maintaining the stability of your solutions.[1]
| Factor | Impact on Degradation | Scientific Rationale | Mitigation Strategy |
| pH | High Impact. Degradation is significantly faster at neutral to alkaline pH (pH > 7). | The deprotonation of the catechol hydroxyl groups at higher pH makes them more electron-rich and thus more susceptible to oxidation.[4] | Maintain solutions at a slightly acidic pH (e.g., pH 3-5). Use buffers if compatible with your experimental system. |
| Oxygen | High Impact. Dissolved molecular oxygen is a primary oxidizing agent. | Oxygen facilitates the autoxidation of the catechol to the corresponding o-quinone.[3] | Use deoxygenated (degassed) solvents for preparing solutions. Purge the headspace of vials with an inert gas (e.g., argon or nitrogen). |
| Light | Moderate Impact. Exposure to light, especially UV wavelengths, can provide the energy to initiate oxidative reactions.[1] | Photolytic stress can generate free radicals that accelerate the degradation cascade. | Store stock solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize light exposure during experiments. |
| Temperature | Moderate Impact. Higher temperatures increase the rate of all chemical reactions, including degradation. | Reaction kinetics are generally accelerated at elevated temperatures. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Metal Ions | High Impact (if present). Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidation. | Metal ions can facilitate electron transfer processes involved in the oxidation of catechols. | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA if metal contamination is suspected and compatible with the experiment. |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during experimentation.
Q3: My HPLC/LC-MS analysis shows multiple unexpected peaks that grow over time. How do I confirm they are degradation products?
A: The appearance of new peaks, especially those that increase in area while the parent compound's peak area decreases, is a strong indication of degradation.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Immediately after dissolving the solid compound, run an analytical scan. This will serve as your time-zero (T₀) baseline or reference chromatogram.
-
Monitor a Stored Sample: Analyze the same solution after several hours, and again after 24 hours, while storing it under your typical experimental conditions. Compare these chromatograms to the T₀ baseline. Degradation products will appear as new peaks.
-
Perform a Stress Test (Forced Degradation): Intentionally degrade a small sample of your compound to generate the degradation products for identification. A simple stress test involves:
-
Oxidative Stress: Add a small amount of hydrogen peroxide (e.g., 0.1% H₂O₂) to your solution.
-
Alkaline Stress: Adjust the pH of the solution to ~9-10.
-
Analyze these stressed samples by LC-MS. The masses of the new, prominent peaks should correspond to expected degradation products (e.g., the hydrolyzed acid, or oxidized/polymerized species).[5]
-
Q4: I'm observing a rapid loss of the parent compound in my stock solution, even when stored in the dark at 4°C. What immediate steps can I take?
A: This indicates that factors other than light and moderate temperature are causing degradation, most likely oxygen and/or pH.
Immediate Corrective Actions:
-
Switch to Degassed Solvents: Prepare a new stock solution using a solvent that has been thoroughly degassed by sonication under vacuum, sparging with nitrogen or argon, or freeze-pump-thaw cycles.
-
Acidify the Solution: Ensure the solvent or buffer system is slightly acidic (pH 3-5). If using an unbuffered solvent like DMSO or ethanol, consider adding a trace amount of a non-interfering acid (e.g., formic acid or acetic acid) if your experimental design allows.
-
Store Under Inert Gas: After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing and storing.[6][7]
-
Flash Freeze for Storage: For long-term storage, aliquot the stock solution into single-use vials, purge with inert gas, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer. This minimizes both degradation and the effects of freeze-thaw cycles.
Section 3: Best Practices & Protocols
Adhering to validated protocols for solution preparation and handling is the most effective way to ensure compound integrity.
Q5: What is the definitive, step-by-step protocol for preparing and storing a stable stock solution of Methyl 3-chloro-4,5-dihydroxybenzoate?
A: This protocol is designed to minimize exposure to all major degradation factors.
Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Preparation:
-
Choose a high-purity, anhydrous grade solvent (e.g., DMSO, DMF, or ethanol).
-
Degas the required volume of solvent for at least 15-20 minutes using your chosen method (e.g., sparging with argon).
-
If permissible, add an acidifier (e.g., 0.1% v/v formic acid) to the solvent.
-
-
Weighing the Compound:
-
Weigh the solid compound quickly in a low-humidity environment. The solid form is generally stable, but minimizing exposure to air is good practice.[8]
-
-
Dissolution:
-
Add the degassed solvent to the solid compound.
-
Mix by vortexing or gentle sonication in a sealed container until fully dissolved. Perform this step away from direct light.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use, amber glass vials with PTFE-lined screw caps.
-
Before sealing each vial, flush the headspace with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Seal tightly and label appropriately.
-
For long-term storage, flash-freeze the aliquots and store them at -80°C. For short-term (1-2 days) storage, -20°C is acceptable.
-
Caption: Workflow for preparing stable stock solutions.
Section 4: FAQs
A quick reference for common questions.
-
Q: Should I be concerned about the purity of my starting material?
-
A: Yes. Impurities, especially metal ions, can catalyze degradation. Always use a high-purity grade (>97%) of the compound from a reputable supplier.
-
-
Q: Can I use an antioxidant to stabilize the solution?
-
A: Possibly, but with extreme caution. Antioxidants like ascorbic acid or N-acetylcysteine could stabilize the catechol, but they may also interfere with your downstream experiment. This must be validated for your specific application.
-
-
Q: Is degradation always visible as a color change?
-
A: No. Significant degradation (5-10%) can occur before a color change is obvious to the naked eye. Always rely on analytical methods like HPLC for quantitative assessment of stability.
-
-
Q: Does the chloro-substituent affect stability?
-
A: Yes. The electron-withdrawing nature of the chlorine atom can slightly increase the stability of the catechol ring against oxidation compared to non-chlorinated analogs.[9] However, the catechol moiety remains the primary site of instability and the precautions outlined are still essential.
-
References
-
R.B. Taylor, "Factors affecting the stability of drugs and drug metabolites in biological matrices," PubMed, [Link].
-
M. K. Rawat, et al., "Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF," PMC - NIH, [Link].
-
S. Lee, et al., "Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials," ACS Omega - ACS Publications, [Link].
-
R. Müller, et al., "Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism," PubMed, [Link].
-
S. Lee, et al., "Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials," PMC - NIH, [Link].
-
PubChem, "Methyl 3,5-dichloro-4-hydroxybenzoate," PubChem, [Link].
-
PubChem, "Methyl 3-chloro-4-hydroxybenzoate," PubChem, [Link].
-
I. B. Ivshina, et al., "Peculiarities of the degradation of benzoate and its chloro- and hydroxy-substituted analogs by actinobacteria," ResearchGate, [Link].
-
Y. Wang, et al., "Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics," MDPI, [Link].
-
A. S. Kalyakina, et al., "Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior," ACS Omega - ACS Publications, [Link].
-
J. Li, et al., "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid," ResearchGate, [Link].
-
D. R. D. R. Kurouski, et al., "Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities," PubMed Central, [Link].
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility Enhancement for Methyl 3-chloro-4,5-dihydroxybenzoate in Bioassays
Welcome to the technical support center for improving the solubility of Methyl 3-chloro-4,5-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during bioassays.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of Methyl 3-chloro-4,5-dihydroxybenzoate when I dilute my DMSO stock solution into my aqueous assay buffer. What is the likely cause and how can I prevent this?
A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but has poor solubility in aqueous solutions. When the DMSO stock is diluted into the buffer, the overall solvent strength decreases, causing the compound to crash out of solution.
To prevent this, it's crucial to ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[1][2] Consider performing a serial dilution of your stock solution in 100% DMSO before the final dilution into the aqueous medium.[1] This ensures that you are adding a very small volume of a less concentrated DMSO stock to your buffer, which can help maintain solubility.
Q2: What is the best initial approach to solubilize Methyl 3-chloro-4,5-dihydroxybenzoate for a cell-based assay?
A2: The standard and most recommended initial approach is to prepare a high-concentration stock solution in 100% DMSO.[1][3][4] This allows for the preparation of a concentrated stock (e.g., 10-20 mM) that can be stored at -20°C or -80°C.[1][5] For the bioassay, this stock is then diluted into the cell culture medium to the final working concentration.[3] It is critical to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as the test samples.[1]
Q3: Can I use solvents other than DMSO?
A3: Yes, other organic solvents like ethanol or methanol can be used, particularly for phenolic compounds.[6] However, DMSO is generally preferred for its ability to dissolve a wide range of compounds.[1] If you choose an alternative solvent, it is essential to determine its potential for cytotoxicity and interference with the assay at the final concentration used.[2][7][8]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of many compounds is strongly dependent on the pH of the solution.[9] Methyl 3-chloro-4,5-dihydroxybenzoate has two acidic hydroxyl groups. At a pH above the pKa of these groups, the compound will be deprotonated, forming a more soluble phenolate salt. Conversely, at a pH below the pKa, it will be in its less soluble protonated form. Therefore, slightly increasing the pH of your aqueous buffer may enhance solubility.[9][][11]
II. Troubleshooting Guide: Systematic Approach to Solubility Enhancement
If you are encountering persistent solubility issues, this section provides a step-by-step guide to systematically troubleshoot and optimize the solubility of Methyl 3-chloro-4,5-dihydroxybenzoate.
Before attempting complex formulation strategies, it's important to understand the nature of the precipitation.
-
Protocol for Visual Inspection:
-
Prepare your highest concentration working solution in the final assay buffer.
-
Transfer the solution to a clear microplate well or tube.
-
Visually inspect for any cloudiness, particulates, or crystals immediately after preparation and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.
-
Use a microscope for more sensitive detection of microprecipitates.
-
-
Understanding Kinetic vs. Equilibrium Solubility: In drug discovery, many experiments are conducted under "kinetic" solubility conditions, which may not represent the true thermodynamic equilibrium solubility.[12] The precipitation you observe might be time-dependent.
The quality of your initial stock solution is critical.
-
Best Practices for DMSO Stock Preparation:
-
Use high-purity, anhydrous DMSO to avoid introducing water that can decrease solubility.
-
If the compound is difficult to dissolve, gentle warming (up to 37°C) or sonication can be applied.[13] Ensure the compound has completely dissolved before storage.[13]
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][5]
-
Manipulating the pH is a powerful technique for improving the solubility of ionizable compounds.[9][][14]
-
Mechanism: The dihydroxybenzoate moiety contains acidic phenolic hydroxyl groups. By increasing the pH of the buffer above the pKa of these groups, you can deprotonate them, forming a more water-soluble phenolate salt.
-
Experimental Protocol for pH Optimization:
-
Prepare a series of your assay buffer at different pH values (e.g., 7.4, 7.8, 8.2, 8.6).
-
Add your DMSO stock of Methyl 3-chloro-4,5-dihydroxybenzoate to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation as described in Step 1.
-
Caution: Ensure the chosen pH is compatible with your biological assay and does not affect cell viability or protein function.
-
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[][15]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the non-polar regions of the drug molecule.[]
-
Common Co-solvents in Bioassays:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
-
Experimental Protocol for Co-solvent Screening:
-
Prepare your aqueous assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Add your DMSO stock to each co-solvent-buffer mixture.
-
Assess for solubility.
-
Critical Consideration: Always run a vehicle control with the same concentration of the co-solvent to account for any effects on the assay.[7][8]
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[16][][18]
-
Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic Methyl 3-chloro-4,5-dihydroxybenzoate molecule can be encapsulated within this cavity, while the hydrophilic exterior allows the entire complex to be soluble in water.[16][18]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol for Cyclodextrin Formulation:
-
Prepare solutions of the cyclodextrin in your assay buffer at various concentrations (e.g., 1, 5, 10 mM).
-
Add the DMSO stock of your compound to the cyclodextrin solutions.
-
Allow time for complexation to occur (e.g., gentle mixing for 30-60 minutes).
-
Evaluate solubility.
-
III. Data Summary and Visualization
Table 1: Solubility Enhancement Strategy Comparison
| Strategy | Mechanism of Action | Typical Concentration Range | Advantages | Potential Disadvantages |
| pH Adjustment | Increases ionization of the compound.[9][] | pH 7.4 - 8.6 | Simple and effective for ionizable compounds. | Can affect biological activity or cell viability. |
| Co-solvents | Reduces the polarity of the aqueous medium.[] | 1-5% (v/v) | Can significantly increase solubility. | May have cytotoxic effects or interfere with the assay.[7][8] |
| Cyclodextrins | Forms inclusion complexes to encapsulate the drug.[16][] | 1-10 mM | Generally low toxicity; can improve bioavailability.[16] | May not be effective for all compounds; can be costly. |
Diagram 1: Troubleshooting Workflow for Solubility Enhancement
Sources
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- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
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- 4. quora.com [quora.com]
- 5. medchemexpress.cn [medchemexpress.cn]
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- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emulatebio.com [emulatebio.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Scale-Up Synthesis of Methyl 3-chloro-4,5-dihydroxybenzoate
The following guide serves as a specialized Technical Support Center for the scale-up synthesis of Methyl 3-chloro-4,5-dihydroxybenzoate (synonymous with Methyl 5-chloro-3,4-dihydroxybenzoate depending on numbering conventions).
This content is designed for process chemists and engineers encountering specific bottlenecks during the transition from milligram to kilogram scale.
Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of Electrophilic Aromatic Chlorination on Electron-Rich Catechol Systems[1]
Executive Technical Overview
The synthesis of Methyl 3-chloro-4,5-dihydroxybenzoate typically involves the regioselective chlorination of Methyl 3,4-dihydroxybenzoate (Methyl Protocatechuate) .[1]
The Core Challenge: The substrate contains two activating hydroxyl groups (ortho/para directors) and one deactivating ester group (meta director). The 5-position (relative to the ester at 1) is the most electronically activated site (ortho to 4-OH, meta to Ester).[1] However, scale-up introduces thermodynamic and kinetic variances that lead to three primary failure modes:[1]
-
Over-chlorination: Formation of 2,5-dichloro species.
-
Oxidative Degradation: Conversion of the catechol moiety into o-quinones, leading to dark tars ("black batch" syndrome).
-
Regio-scrambling: Formation of the 2-chloro isomer (minor, but difficult to separate).
The following guide addresses these issues using a Sulfuryl Chloride (SO₂Cl₂) protocol, which offers superior stoichiometric control over gaseous Cl₂ for intermediate scale-up (100g – 5kg).
Reaction Pathway & Impurity Mapping[1]
The diagram below maps the kinetic competition between the desired product and critical impurities.[1]
Caption: Kinetic pathway showing the competition between mono-chlorination (Target), over-chlorination (Impurity_Di), and oxidation (Quinone).
Troubleshooting Guide (Q&A)
Q1: We are seeing ~15% of the dichloro impurity. Recrystallization is failing to remove it. How do we prevent this upstream?
Dr. Thorne: The dichloro impurity is a "process fatal" byproduct because its solubility profile is nearly identical to the monochloro product. You cannot easily purify your way out of this; you must prevent it.
Root Cause: The catechol ring is highly activated. Once the first chlorine is added, the ring remains reactive enough to accept a second chlorine if local concentrations of SO₂Cl₂ are high.[1]
Corrective Actions:
-
Starve the Reaction: Reduce SO₂Cl₂ equivalents from 1.1 eq to 0.95 eq . It is better to leave 5% unreacted starting material (which is easily removed by aqueous wash or recrystallization) than to generate 5% dichloro impurity.
-
Dilution Factor: Increase solvent volume (DCM or Ethyl Acetate) to at least 10-15 volumes. High concentration favors over-reaction.
-
Dosing Rate: The addition of SO₂Cl₂ must be slow (over 2-3 hours) at low temperature (0°C to 5°C) . If you add it too fast, you create "hot spots" of high reagent concentration, instantly forming the dichloro species.[1]
Q2: Our reaction mixture turns dark black/purple within 30 minutes. Is the product degrading?
Dr. Thorne: This is the "Black Batch" syndrome, characteristic of catechol oxidation.
Root Cause: Catechols are prone to oxidation to o-quinones in the presence of oxidants (like SO₂Cl₂) or trace metals, especially if the pH drops significantly (which happens as HCl is generated).[1]
Corrective Actions:
-
Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket. Oxygen accelerates quinone formation.
-
Temperature Control: Never exceed 20°C during the reaction.
-
Acid Scavenging (Optional): For very sensitive substrates, adding a weak buffer (like solid NaHCO₃) can help, but for this specific ester, running in Glacial Acetic Acid often stabilizes the intermediate. Alternatively, if using DCM, ensure the starting material is fully dissolved before reagent addition.[1]
-
Workup Quench: Quench immediately with aqueous Sodium Bisulfite (NaHSO₃) . This reduces any formed quinones back to the catechol and prevents the dark color from carrying over into the solid.[1]
Q3: We are struggling with regioselectivity. We see a persistent 5-8% of the 2-chloro isomer.[1]
Dr. Thorne: The 2-position is sterically crowded but electronically activated.
Corrective Actions:
-
Solvent Switch: Switch from polar solvents (like DMF or Acetonitrile) to non-polar solvents like Dichloromethane (DCM) or Toluene. Non-polar solvents enhance the steric directing effect of the ester group, shielding the ortho-position (position 2) and favoring the para-position (position 5, your target).[1]
-
Lower Temperature: Kinetic control favors the 5-position (lower activation energy). Run at -10°C if possible.
Optimized Scale-Up Protocol (100g Basis)
Objective: Synthesis of Methyl 3-chloro-4,5-dihydroxybenzoate with <0.5% Dichloro impurity.
Materials:
-
Methyl 3,4-dihydroxybenzoate (SM): 100.0 g (0.595 mol)[1]
-
Sulfuryl Chloride (SO₂Cl₂): 76.3 g (0.565 mol, 0.95 eq )[1]
-
Dichloromethane (DCM): 1000 mL (10 vol)
-
Sodium Bisulfite (10% aq): 500 mL
Step-by-Step Methodology:
-
Setup: Equip a 2L 3-neck flask with a mechanical stirrer (critical for scale), internal thermometer, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the exhaust to a caustic scrubber (NaOH) to trap HCl and SO₂ gas.
-
Dissolution: Charge SM (100 g) and DCM (1000 mL). Stir under Nitrogen until fully dissolved. Cool the jacket/bath to 0°C .
-
Reagent Addition: Charge SO₂Cl₂ (76.3 g) into the addition funnel.
-
Critical Step: Add dropwise over 120 minutes . Maintain internal temperature < 5°C .
-
Observation: The solution may turn pale yellow/orange. If it turns black, stop and check inert gas flow.
-
-
Reaction: After addition, allow to stir at 0-5°C for 4 hours.
-
Quench: Slowly pour the reaction mixture into a stirred solution of 10% Sodium Bisulfite (500 mL) . This destroys excess reagent and reduces oxidized byproducts.
-
Workup:
-
Separate phases.
-
Wash Organic layer with Water (2 x 300 mL) and Brine (300 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo at <40°C.
-
-
Purification (Recrystallization):
-
The crude solid will likely contain ~5-8% SM.
-
Recrystallize from Toluene/Ethyl Acetate (9:1) or Water/Methanol .
-
Note: The SM is more soluble in water than the chlorinated product. A slurry wash in cold water can sometimes remove residual SM effectively.
-
Data & Specifications
Impurity Profile Targets
| Component | Retention Time (Rel.) | Limit (Area %) | Origin |
| Methyl 3,4-dihydroxybenzoate | 1.00 | < 0.5% (Final) | Unreacted SM |
| Target Product | 1.25 | > 98.5% | Desired |
| 2-Chloro Isomer | 1.15 | < 0.5% | Regio-impurity |
| 2,5-Dichloro Impurity | 1.45 | < 0.1% | Over-reaction |
Solvent Selection Guide for Chlorination
| Solvent | Selectivity (5-Cl vs 2-Cl) | Reaction Rate | Recommendation |
| DCM | High | Moderate | Preferred (Good solubility, easy workup) |
| Acetic Acid | Moderate | Fast | Good for solubility, but workup is tedious |
| Acetonitrile | Low | Fast | Avoid (Promotes over-chlorination) |
| Ether/THF | Moderate | Slow | Avoid (Incompatible with SO₂Cl₂/HCl) |
References
-
PubChem. Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
OECD. SIDS Initial Assessment Report: Sulfuryl Chloride. UNEP Publications. Available at: [Link]
-
Smith, K. & El-Hiti, G.A. Commercially Important Chlorinated Phenols.[1][3] ResearchGate.[3] Available at: [Link]
-
Yang, W. et al. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.[4] Letters in Organic Chemistry.[4] Available at: [Link]
Disclaimer: This guide is intended for qualified scientific personnel. Always perform a risk assessment before scaling up chemical reactions involving sulfuryl chloride.
Sources
Technical Support Center: Minimizing Dimer Formation in Synthesis & Purification
Case ID: DIMER-SUPPRESSION-001 Assigned Specialist: Senior Application Scientist Status: Active Scope: Solid-Phase Peptide Synthesis (SPPS), Protein Purification, Antibody-Drug Conjugates (ADCs).
Executive Summary: The Dimerization Landscape
Dimerization is rarely a single-cause failure. It stems from two distinct physicochemical mechanisms: Covalent Oxidation (unwanted disulfide bridging) and Non-Covalent Aggregation (hydrophobic/electrostatic self-association).
This guide moves beyond generic advice. We provide self-validating protocols to suppress these pathways during the two most critical phases: peptide assembly and protein isolation.
Module 1: Solid-Phase Peptide Synthesis (SPPS)
Core Issue: Intermolecular hydrogen bonding (β-sheet formation) and premature cysteine oxidation causing "deletion sequences" and covalently linked byproducts.
The "Aggregation-Breaker" Strategy
Standard synthesis protocols often fail when hydrophobic residues (Val, Ile, Ala) cluster.[1] The growing chains aggregate on the resin, preventing deprotection and coupling reagents from reaching the N-terminus.[1]
Protocol: Disruption of On-Resin Aggregation
Use this protocol when synthesis yield drops or "doublets" appear in Mass Spec.
-
Resin Selection: Switch to PEG-based resins (e.g., ChemMatrix or TentaGel). These swell better in polar solvents than polystyrene, physically distancing the peptide chains.
-
Chaotropic Wash (The "Magic Mixture"):
-
Standard: DMF.
-
Modified: 0.1 M KSCN (Potassium Thiocyanate) or NaClO₄ in DMF.
-
Mechanism:[2] Chaotropic salts disrupt the hydrogen bond network stabilizing the β-sheets, resolubilizing the peptide chain for the next coupling event.
-
-
Backbone Protection (The "Proline Kink"):
-
Insert Pseudoproline dipeptides (oxazolidines) at every 6th–8th residue (Ser, Thr, or Cys positions).
-
Why: These induce a "kink" in the backbone, mechanically preventing the formation of linear β-sheets required for aggregation.
-
Preventing Cysteine Oxidation (Disulfide Dimers)
If your peptide contains Cysteine, air oxidation is your enemy.
-
Reagent Switch: Replace standard scavengers with EDT (1,2-Ethanedithiol) or DODT in the cleavage cocktail.
-
Ratio: 92.5% TFA : 2.5% TIS : 2.5% H₂O : 2.5% DODT .
-
-
Post-Cleavage Handling: Immediately lyophilize. Do not store crude peptides in solution at pH > 4, as thiolate anions (
) oxidize rapidly to disulfides ( ).
Data Comparison: Aggregation Suppressors
| Additive/Method | Mechanism | Pros | Cons |
| Pseudoprolines | Structural Kink | Highest efficacy; 100% prevention of β-sheets. | Expensive; limited to Ser/Thr/Cys sites. |
| Chaotropic Salts (KSCN) | H-Bond Disruption | Cheap; compatible with standard coupling. | Must be washed out thoroughly before cleavage. |
| Elevated Temp (60°C) | Kinetic Energy | Increases reaction rate; reduces aggregation. | Risk: High racemization of Cys/His residues.[3] |
| Dmb/Hmb Protection | Steric Hindrance | Blocks inter-chain H-bonds.[3] | Difficult to couple onto; slower kinetics. |
Module 2: Protein & Antibody Purification
Core Issue: Metal-catalyzed oxidation during IMAC (Ni-NTA) and hydrophobic aggregation during concentration.
The Reductant Decision Matrix
Choosing the wrong reducing agent is the #1 cause of dimerization during purification.
Figure 1: Decision logic for selecting the appropriate reducing agent to prevent disulfide-linked dimerization.
Protocol: Dimer-Free Ni-NTA Purification
Standard DTT cannot be used with Nickel columns as it reduces
-
Lysis Buffer:
-
Add 1–2 mM TCEP (Tris(2-carboxyethyl)phosphine).
-
Note: TCEP is compatible with Ni-NTA at low concentrations, whereas DTT is not.
-
Crucial Additive: Add 10 mM Imidazole immediately to prevent non-specific binding that can nucleate aggregation.
-
-
Wash Step:
-
Maintain 0.5 mM TCEP.
-
Add Arginine (0.5 M) or Trehalose (250 mM) .
-
Mechanism:[2] Arginine suppresses protein-protein interactions (hydrophobic aggregation) without unfolding the protein.
-
-
Elution:
-
Elute into a tube containing EDTA (1 mM final) .
-
Why: Trace metals (
, ) catalyze disulfide formation. EDTA chelates these metals, "locking" the monomeric state.
-
Module 3: Troubleshooting & FAQs
Q1: I see dimers on my SDS-PAGE, but my Size Exclusion Chromatography (SEC) shows a monomer. Which is real?
-
Diagnosis: This is likely an artifact of sample preparation . If you boil your sample in SDS buffer without enough reducing agent (or if the reducing agent has oxidized), free cysteines can oxidize during the heating step.
-
Fix: Prepare fresh Loading Dye with 50 mM DTT or 25 mM TCEP . Do not reuse old loading dye. Add NEM (N-Ethylmaleimide) to alkylate free cysteines before boiling to permanently block disulfide formation.
Q2: My antibody aggregates when I concentrate it using spin filters.
-
Diagnosis: "Concentration Polarization." The protein concentration at the membrane surface is exponentially higher than the bulk solution, forcing dimerization.
-
Fix:
-
Spin at slower speeds (e.g., 2000 x g instead of 4000 x g).
-
Mix the solution gently every 5–10 minutes.
-
Add 0.05% Tween-20 or Polysorbate 80 to the buffer. This coats the hydrophobic patches that drive aggregation.
-
Q3: Can I use TCEP for everything?
-
Caveat: TCEP is acidic.[4] A 50 mM stock solution has a pH of ~2.5. If you add this directly to a protein solution without buffering, you may precipitate the protein via acid shock. Always neutralize TCEP stocks with NaOH to pH 7.0 before use.
References
-
Getz, E. B., et al. (1999).[4][5] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry. Link
-
Mutter, M., et al. (2004). "The Pseudo-Proline Technique for Peptide Synthesis." Journal of the American Chemical Society. Link
-
Bondos, S. E., & Bicknell, A. (2003). "Detection and prevention of protein aggregation before, during, and after purification." Analytical Biochemistry. Link
-
Sigma-Aldrich. (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guide. Link
-
BenchChem. (2025).[6] "Technical Support Center: Preventing Aggregation During Antibody Labeling." BenchChem Protocols. Link
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Structural Changes and Aggregation Mechanisms of Two Different Dimers of an IgG2 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 3-chloro-4,5-dihydroxybenzoate via ¹H NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. The synthesis of novel compounds, such as Methyl 3-chloro-4,5-dihydroxybenzoate—a substituted phenolic compound with potential applications as a building block in medicinal chemistry—demands rigorous structural verification. While numerous analytical techniques are at our disposal, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for the structural elucidation of organic molecules in solution.
This guide provides an in-depth, experience-driven comparison of theoretical prediction versus experimental confirmation of the structure of Methyl 3-chloro-4,5-dihydroxybenzoate. We will dissect the causality behind spectral features, present a self-validating experimental protocol, and compare the insights gained from ¹H NMR with those from complementary analytical methods. This document is intended for researchers and professionals who rely on robust analytical data to drive their scientific programs forward.
Part 1: Theoretical ¹H NMR Spectral Analysis—Building the Hypothesis
Before stepping into the laboratory, a seasoned scientist first predicts the expected spectral outcome. This predictive analysis, grounded in the fundamental principles of NMR, forms the hypothesis against which experimental data will be tested. The structure of Methyl 3-chloro-4,5-dihydroxybenzoate presents several distinct proton environments, each with a predictable spectral signature.
Caption: Workflow for the unambiguous confirmation of hydroxyl protons in a ¹H NMR experiment using D₂O exchange.
Methodology: ¹H NMR Acquisition and D₂O Exchange
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified Methyl 3-chloro-4,5-dihydroxybenzoate.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its ability to form hydrogen bonds with the hydroxyl protons, which slows down their rate of chemical exchange. This typically results in sharper -OH signals that can be more easily observed and integrated compared to when using a solvent like deuterated chloroform (CDCl₃). [1][2]3. Initial Spectrum Acquisition: Transfer the solution to a clean, dry NMR tube. Acquire a standard ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₅ at 2.50 ppm.
-
Peak Assignment: Integrate all signals and assign them based on the predictions in the table above (chemical shift, multiplicity, and integration).
-
D₂O Exchange (The Confirmatory Test): Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample. Cap the tube and shake gently to mix.
-
Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters as before.
-
Comparative Analysis: The protons of the -OH groups will exchange with the deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the signals corresponding to the hydroxyl protons will disappear or significantly diminish in the second spectrum. [2]This provides definitive evidence for their assignment and confirms their presence in the molecule.
Part 3: Comparison with Alternative and Complementary Techniques
While ¹H NMR is exceptionally powerful, a multi-faceted analytical approach provides the highest level of confidence in drug development.
| Technique | Information Provided for this Molecule | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Confirms the number of unique carbon environments (expecting 8 distinct signals). Provides chemical shifts indicative of carbonyl, aromatic, and methyl carbons. | Directly observes the carbon skeleton. | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time. |
| 2D NMR (COSY) | Correlates coupled protons. Would show a cross-peak between the H-2 and H-6 signals, definitively confirming their meta-coupling relationship. | Provides unambiguous connectivity information between protons. | Adds complexity to the experiment and data analysis. |
| 2D NMR (HMBC) | Shows correlations between protons and carbons over 2-3 bonds. Would crucially link the -OCH₃ protons to the ester carbonyl carbon, confirming the methyl ester group. | Maps out the entire molecular framework by connecting proton and carbon environments. | Requires careful optimization of experimental parameters. |
| Mass Spectrometry (MS) | Provides the exact mass of the molecule and its isotopic pattern. The presence of one chlorine atom would give a characteristic M+2 peak with ~1/3 the intensity of the M peak. | Extremely high sensitivity and accuracy for molecular weight determination. | Provides no information about the specific connectivity or isomerism of the atoms. |
Conclusion
The structural confirmation of Methyl 3-chloro-4,5-dihydroxybenzoate is robustly achieved through a logical, hypothesis-driven application of ¹H NMR spectroscopy. By predicting the spectrum based on established chemical principles and then confirming it with a self-validating experimental protocol including D₂O exchange, we can unambiguously assign every proton in the molecule. The predicted doublet-of-doublets pattern for the aromatic protons, arising from meta-coupling, and the characteristic singlet for the methyl ester provide a unique fingerprint. While techniques like ¹³C NMR, 2D NMR, and Mass Spectrometry offer valuable complementary data to confirm the carbon skeleton and molecular formula, ¹H NMR stands as the primary, indispensable tool for elucidating the precise proton connectivity and, by extension, the overall structure of the molecule in solution.
References
Sources
High-Resolution Purity Analysis of Methyl 3-chloro-4,5-dihydroxybenzoate: A Comparative Technical Guide
Executive Summary
Methyl 3-chloro-4,5-dihydroxybenzoate (MCDB) is a critical synthetic intermediate, often serving as a scaffold for polyphenolic drugs, antiviral agents, and specific kinase inhibitors. Its structural integrity—specifically the positioning of the chlorine atom relative to the hydroxyl groups—is paramount for downstream efficacy.
This guide provides a definitive protocol for the purity analysis of MCDB. While Reverse-Phase HPLC (RP-HPLC) remains the industry standard for impurity profiling, we compare it against UPLC (for throughput) and quantitative NMR (qNMR) (for absolute assay) to help you select the optimal workflow for your development stage.
The Analytical Challenge
MCDB presents a unique separation challenge due to its "amphiphilic" nature. It possesses polar phenolic hydroxyls (increasing water solubility and ionization potential) and a lipophilic chlorine substituent (increasing retention on C18).
Critical Quality Attributes (CQAs) to Monitor:
-
Regioisomers: The 3-chloro isomer must be distinguished from potential 2-chloro impurities.
-
Starting Material: Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate), which lacks the chlorine atom.
-
Hydrolysis Products: 3-chloro-4,5-dihydroxybenzoic acid (free acid formed by ester hydrolysis).
-
Oxidation Products: Quinone derivatives common in electron-rich phenolic compounds.
Impurity Origin & Pathway
The following diagram illustrates the likely impurities generated during synthesis and storage, which the analytical method must resolve.
Figure 1: Synthetic pathway and potential impurity origins for MCDB.
Comparative Methodology: HPLC vs. Alternatives
The choice of method depends on whether your goal is trace impurity detection (HPLC) or mass-balance assay (qNMR).
| Feature | Method A: RP-HPLC (Recommended) | Method B: UPLC/UHPLC | Method C: qNMR |
| Primary Use | Routine QC, Impurity Profiling (<0.05%) | High-Throughput Screening | Reference Standard Qualification |
| Resolution | High (can separate isomers) | Ultra-High | Low (peaks often overlap) |
| Sensitivity (LOD) | Excellent (~0.1 µg/mL) | Superior (~0.05 µg/mL) | Poor (~1-5 mg/mL) |
| Sample Prep | Dissolve & Filter | Dissolve & Filter | Dissolve + Internal Standard |
| Throughput | 15–25 min/run | 3–8 min/run | 10–15 min/sample |
| Limitations | Requires reference standards | High backpressure (>600 bar) | Cannot detect trace impurities |
Detailed Experimental Protocol (Method A: RP-HPLC)
This protocol is optimized to suppress the ionization of the phenolic hydroxyls (pKa ~8-9) and the carboxylic ester, ensuring sharp peak shapes and reproducible retention times.
Reagents & Materials
-
Stationary Phase: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm particle size.
-
Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in HPLC-grade Water.[1] Note: Formic acid (0.1%) is an acceptable alternative for LC-MS compatibility.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Methanol:Water.
Instrument Parameters
-
Column Temperature: 30°C (Controlled)
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm (primary) and 254 nm (secondary). Rationale: Phenolic rings absorb strongly at 280 nm.
Gradient Program
| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (ACN) | Phase |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Wash Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of MCDB into a 10 mL volumetric flask. Dissolve in 5 mL Methanol; sonicate for 2 mins. Dilute to volume with Water (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Diluent to achieve 100 µg/mL.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.
Performance Data & Validation Criteria
The following data represents typical performance metrics for this class of chlorinated phenolic esters when analyzed under the conditions above.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | Stable ± 0.1 min | ~9.5 min (MCDB) |
| Resolution (Rs) | > 1.5 between MCDB and Methyl Gallate | > 3.0 |
| Tailing Factor (T) | 0.8 < T < 1.2 | 1.05 |
| Limit of Detection (LOD) | S/N > 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N > 10 | 0.15 µg/mL |
| Linearity (R²) | > 0.999 | 0.9998 |
Relative Retention Times (RRT):
-
Methyl Gallate (Starting Material): ~0.6 RRT (Elutes earlier due to higher polarity).
-
MCDB (Target): 1.00 RRT.
-
3-chloro-4,5-dihydroxybenzoic acid (Hydrolysis impurity): ~0.4 RRT (Elutes very early in acidic mobile phase).
Troubleshooting & Optimization (Expert Insights)
Issue: Peak Tailing
-
Cause: Secondary interactions between the free phenolic hydroxyls and residual silanols on the silica support.
-
Solution: Ensure the mobile phase pH is acidic (pH 2.0–3.0). If using a generic C18, switch to a "Base Deactivated" (BDS) or highly end-capped column.
Issue: "Ghost" Peaks
-
Cause: Oxidation of the dihydroxy-phenyl ring (catechol moiety) in the autosampler.
-
Solution: Protect samples from light (amber vials). If instability persists, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent as an antioxidant.
Workflow Logic
Use the following decision tree to determine the correct analytical path for your sample batch.
Figure 2: Analytical decision matrix for MCDB analysis.
References
-
Methyl Gallate Analysis: Kane, C. J., et al. "Purification and characterization of methyl gallate from Sapium sebiferum."[4] Bioscience Reports, 1988.[4] Link Establishes the baseline HPLC behavior for the non-chlorinated parent compound.
-
Chlorinated Phenol Separation: Zhang, Y., et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 2020. Link Provides relevant chromatographic conditions for chlorinated hydroxybenzoic acid derivatives.
-
qNMR vs HPLC Comparison: Beyer, T., et al. "Head-to-Head Comparison of HPLC versus qNMR for the Quantitative Analysis of Carbohydrates." Molecules, 2023.[5] Link Validates the use of qNMR as an orthogonal method for purity assignment.
-
Green Tea Polyphenol Methods: Bae, I.K., et al. "HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines." Journal of Food Composition and Analysis, 2015. Link Source for the acidic phosphate mobile phase conditions used to suppress phenolic ionization.
Sources
- 1. HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of Methyl 3-chloro-4,5-dihydroxybenzoate and its precursors
Spectroscopic Comparison Guide: Methyl 3-chloro-4,5-dihydroxybenzoate and Precursors
Executive Summary
Methyl 3-chloro-4,5-dihydroxybenzoate is a critical halogenated phenolic ester, often utilized as an intermediate in the synthesis of bioactive polyphenols and pharmaceuticals. Its structural integrity relies on two key functionalities: the methyl ester moiety and the chlorinated catechol core.
This guide provides a high-resolution spectroscopic comparison between the target compound and its primary precursors: Methyl 3,4-dihydroxybenzoate (Methyl Protocatechuate) and 3-chloro-4,5-dihydroxybenzoic acid . By analyzing the spectral shifts associated with electrophilic aromatic chlorination and esterification , researchers can definitively validate product identity and purity.
Synthetic Pathway & Structural Context
To understand the spectroscopic data, one must visualize the structural evolution. The most common synthetic route involves the chlorination of the protocatechuic core, followed by (or preceded by) esterification.
Primary Transformation Analyzed:
-
Chlorination: Methyl 3,4-dihydroxybenzoate
Methyl 3-chloro-4,5-dihydroxybenzoate.-
Key Change: Substitution of the aromatic proton at position 5 with a Chlorine atom.
-
-
Esterification (Alternative Check): 3-chloro-4,5-dihydroxybenzoic acid
Methyl 3-chloro-4,5-dihydroxybenzoate.-
Key Change: Transformation of the carboxylic acid hydroxyl into a methoxy group.
-
Figure 1: Synthetic pathways highlighting the origin of the target compound. The solid line represents the primary chlorination pathway analyzed for spectral shifts.
Spectroscopic Analysis: Target vs. Precursor
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive confirmation of the 3-chloro substitution comes from 1H NMR. The precursor (Methyl Protocatechuate) possesses an ABX aromatic system (3 protons). The target compound, having lost the proton at position 5 (or 3, depending on numbering symmetry) to chlorine, simplifies to a meta-coupled system (2 protons).
Comparative 1H NMR Data (DMSO-d6)
| Feature | Methyl 3,4-dihydroxybenzoate (Precursor) | Methyl 3-chloro-4,5-dihydroxybenzoate (Target) | Diagnostic Shift / Change |
| Aromatic H-2 | ~7.35 ppm (d, J=2.0 Hz) | ~7.45 ppm (d, J=2.0 Hz) | Deshielded slightly by inductive effect of Cl. |
| Aromatic H-6 | ~7.29 ppm (dd, J=8.0, 2.0 Hz) | ~7.32 ppm (d, J=2.0 Hz) | Multiplicity Change: Becomes a doublet; ortho-coupling (J=8.0) is lost. |
| Aromatic H-5 | ~6.78 ppm (d, J=8.0 Hz) | ABSENT | Primary Confirmation: Disappearance of the H-5 signal confirms chlorination. |
| Ester -OCH3 | ~3.76 ppm (s) | ~3.80 ppm (s) | Minimal shift; confirms ester integrity. |
| Phenolic -OH | ~9.30 ppm (broad) | ~10.10 ppm (broad) | Downfield Shift: Acidity increases due to electron-withdrawing Cl. |
Comparative 13C NMR Data
| Carbon Position | Precursor Shift (ppm) | Target Shift (ppm) | Mechanistic Insight |
| C=O (Ester) | 166.8 | 165.9 | Slight shielding due to steric/electronic changes. |
| C-Cl (Ipso) | 115.4 (as C-H) | ~119.5 (as C-Cl) | Key Signal: C-Cl carbon typically shifts downfield relative to C-H but upfield relative to C-OH. |
| C-OH (Meta/Para) | 145.0 / 150.3 | 142.5 / 148.0 | Shifts reflect the ortho-effect of Chlorine. |
Mass Spectrometry (MS)
Mass spectrometry provides the "Chlorine Signature." Unlike the precursor, the target molecule will exhibit the characteristic isotope pattern of chlorine.
-
Precursor (C8H8O4): Molecular Ion [M]+ at m/z 168. No significant M+2 peak.
-
Target (C8H7ClO4): Molecular Ion [M]+ at m/z 202.
-
Isotope Pattern: Distinct 3:1 ratio between m/z 202 and m/z 204 (corresponding to 35Cl and 37Cl isotopes). This is the "Gold Standard" for confirming monochlorination.
-
Infrared Spectroscopy (FT-IR)
-
Precursor: Strong O-H stretch (3200-3400 cm-1) and Ester C=O (1690-1710 cm-1).
-
Target:
-
C-Cl Stretch: Appearance of a new band in the fingerprint region, typically 600–800 cm-1 (often ~750 cm-1).
-
C=O Shift: The electron-withdrawing chlorine may cause a slight blue shift (higher wavenumber) in the carbonyl frequency compared to the non-chlorinated precursor, though often subtle (~5-10 cm-1).
-
Experimental Protocols
Protocol A: Synthesis via Chlorination (Validation Context)
This protocol outlines the generation of the target to verify the spectral changes described above.
-
Dissolution: Dissolve 10 mmol of Methyl 3,4-dihydroxybenzoate in 20 mL of glacial acetic acid.
-
Chlorination: Add 11 mmol of sulfuryl chloride (SO2Cl2) dropwise at room temperature. (Alternative: Use Cl2 gas bubbling, but SO2Cl2 is more controlled for monochlorination).
-
Reaction: Stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). The product will be less polar (higher Rf) than the starting material.
-
Workup: Pour mixture into ice water. Filter the precipitate.[1] Wash with cold water to remove acid.
-
Purification: Recrystallize from methanol/water to obtain Methyl 3-chloro-4,5-dihydroxybenzoate .
Protocol B: Sample Preparation for NMR
-
Solvent Choice: Use DMSO-d6 (Deuterated Dimethyl Sulfoxide). Chloroform-d (CDCl3) is often insufficient for solubilizing dihydroxy compounds and may lead to broadened OH peaks.
-
Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
-
Acquisition: Run 1H NMR with at least 16 scans to resolve the splitting of the aromatic doublets.
Decision Logic for Product Identification
Use this logic flow to interpret your spectral data.
Figure 2: Decision logic for distinguishing the target from its non-chlorinated precursor.
References
-
Synthesis & Chlorination Mechanisms
-
Spectral Data (Precursors)
-
FooDB Database. "Protocatechuic acid and derivatives spectral data."
-
National Institutes of Health (NIH) PubChem. "Methyl 3,4-dihydroxybenzoate Compound Summary."
-
-
NMR Shift Prediction & Tables
Sources
A Senior Application Scientist's Guide to Synthesis Efficiency in Catalytic Methods
For researchers and professionals in drug development, selecting the optimal catalytic method is a critical decision that profoundly impacts synthesis efficiency, scalability, and sustainability. This guide provides an in-depth comparison of major catalytic strategies, moving beyond simple procedural lists to explore the fundamental principles that govern their effectiveness. By understanding the causality behind experimental choices, researchers can make more informed decisions to accelerate their discovery and development pipelines.
Understanding Catalytic Efficiency: Key Performance Metrics
Before comparing methodologies, it is crucial to define the metrics used to quantify efficiency. A catalyst's performance is not judged by yield alone; a holistic view incorporates several key indicators.
-
Yield (%) : The amount of desired product obtained relative to the theoretical maximum. It is a primary, albeit incomplete, measure of success.[1]
-
Selectivity : A measure of how exclusively a catalyst generates the desired product over potential side products. High selectivity in chemo-, regio-, and stereoisomers is paramount, especially in pharmaceutical synthesis.
-
Turnover Number (TON) : The total number of substrate molecules converted into product by a single catalyst molecule before it becomes inactive. A higher TON indicates a more robust and long-lasting catalyst.[2]
-
Turnover Frequency (TOF) : The number of catalytic cycles occurring at a single active site per unit of time (e.g., s⁻¹ or h⁻¹). TOF is a measure of the intrinsic speed or activity of the catalyst.[2]
These metrics are interconnected and often involve trade-offs. For instance, harsh conditions might increase TOF but decrease the catalyst's stability, leading to a lower TON.
Homogeneous & Heterogeneous Catalysis: The Phase Distinction
The oldest and most fundamental classification in catalysis is based on the phase of the catalyst relative to the reactants. This distinction has profound implications for reaction efficiency, scalability, and product purification.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This ensures maximum interaction between the catalyst's active sites and substrate molecules.[3]
Causality of Efficiency: The high degree of interaction and well-defined nature of molecular catalysts often lead to superior activity and selectivity.[4] With the entire catalyst participating, turnover frequencies can be exceptionally high. This makes homogeneous catalysis a preferred method for producing complex fine chemicals where precise control over the reaction pathway is essential.[4]
Limitations: The primary drawback is the challenge of separating the catalyst from the product post-reaction. This can lead to product contamination with trace metals—a significant concern in pharmaceutical manufacturing—and makes catalyst recycling difficult and costly, impacting the overall process economy.[5]
Heterogeneous Catalysis
Conversely, heterogeneous catalysts are in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas stream.[6]
Causality of Efficiency: The key advantage is the ease of separation. The catalyst can be removed by simple filtration, facilitating straightforward product purification and catalyst recycling.[7] This robustness and reusability make heterogeneous systems highly desirable for large-scale industrial processes where economic viability and sustainability are paramount.[8] They can also withstand harsher operating conditions than their homogeneous counterparts.[3]
Limitations: Efficiency can be limited by the surface area of the catalyst, as only the active sites on the surface are available for the reaction.[9] This can lead to mass transfer limitations and potentially lower turnover frequencies compared to homogeneous systems.[10]
Case Study: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Below is a comparison of typical performance metrics for homogeneous and heterogeneous systems in this reaction.
| Catalyst Type | Representative Catalyst System | Substrate Example | TON | TOF (h⁻¹) | Yield (%) | Reference |
| Homogeneous | Palladacycle Complex | Aryl Iodides/Arylboronic Acids | 10⁶ – 10⁷ | 10⁵ – 10⁶ | >95% | [4] |
| Homogeneous | Pd(N,N-dimethyl β-alaninate)₂ | Aryl Bromides/Iodides | ~10,000 | - | High | [11] |
| Heterogeneous | Pd Nanoparticles on Al₂O₃ | Aryl Bromides/Phenylboronic Acid | - | 9,600 | >90% | [10] |
| Heterogeneous | Pd on Carbon Nanotubes | 1-iodo-4-methoxybenzene | - | >400 | 94% | [12] |
Biocatalysis: Nature's Approach to Precision
Biocatalysis utilizes natural catalysts, primarily enzymes, to perform chemical transformations. This field has matured into a powerful tool for organic synthesis, offering unparalleled selectivity.[13]
Causality of Efficiency: The efficiency of biocatalysis stems from the highly evolved, three-dimensional structure of an enzyme's active site. This precisely defined environment positions substrates optimally, leading to exceptionally high stereo-, regio-, and chemoselectivity that is often difficult to achieve with traditional chemical catalysts.[14] Reactions are typically run in aqueous media under mild conditions (ambient temperature and pressure), contributing to a greener process.[13]
Key Enzyme Classes & Applications:
-
Ketoreductases (KREDs): Used for the asymmetric reduction of ketones to produce chiral alcohols, which are vital pharmaceutical intermediates.[6][15]
-
Transaminases (TAs): Catalyze the synthesis of chiral amines from prochiral ketones, another critical transformation in API synthesis.[16]
-
Lyases: Perform C-C, C-N, and C-O bond formations and cleavages, such as in aldol additions.[17]
| Catalyst Type | Enzyme Class | Reaction Type | Product | Selectivity | Yield (%) | Reference |
| Biocatalysis | Ketoreductase (Engineered) | Asymmetric Reduction | (S)-Licarbazepine | >99% ee | >95% | [15] |
| Biocatalysis | Transaminase (Engineered) | Reductive Amination | Sitagliptin intermediate | >99.5% ee | 92% (assay) | [13] |
| Biocatalysis | Norcoclaurine Synthase | Pictet-Spengler | (S)-norcoclaurine | 93% ee | 81% | [17] |
Organocatalysis: The Metal-Free Alternative
Organocatalysis employs small, chiral organic molecules to accelerate chemical reactions, providing a powerful alternative to metal-based catalysts.[18] This field, recognized with the 2021 Nobel Prize in Chemistry, has expanded the synthetic toolkit considerably.
Causality of Efficiency: Organocatalysts operate through distinct activation modes, most commonly by forming transient covalent intermediates like enamines or iminium ions.[10] This mechanism allows for high levels of stereocontrol. Because they are metal-free, organocatalysts circumvent issues of metal toxicity and contamination, making them attractive for pharmaceutical applications. They are also generally stable to air and moisture.[19]
Limitations: A notable drawback can be the required catalyst loading. While some systems operate at low mol%, others, particularly early examples using proline, can require loadings as high as 20-30 mol%.[19]
Representative Reaction: Asymmetric Michael Addition
The addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Organocatalysts excel at rendering this transformation enantioselective.
| Catalyst | Aldehyde Donor | Michael Acceptor | Time (h) | Yield (%) | Enantiomeric Excess (ee) | Reference |
| (S)-Proline | Propanal | β-nitrostyrene | 48 | 96% | >95% | [20] |
| Pyrrolidine Derivative | n-Pentanal | Nitroethylene | 24 | 95% | >95% | [2] |
| Cinchona Alkaloid Deriv. | α-Branched Nitroalkanes | α'-Hydroxy Enones | 48 | >99% | 96:4 e.r. | [21] |
Photoredox Catalysis: Harnessing the Power of Light
Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, opening up novel reaction pathways that are often inaccessible through traditional thermal methods.[3]
Causality of Efficiency: This method's power lies in its ability to generate highly reactive radical intermediates under exceptionally mild conditions.[22] By absorbing photons, a photocatalyst (commonly an iridium or ruthenium complex, or an organic dye) becomes a potent oxidant or reductant in its excited state. This allows for the activation of otherwise stable C-H bonds, decarboxylations, and other challenging transformations at room temperature, showing high functional group tolerance.[22]
Key Applications:
-
C-H Functionalization/Arylation: Directly converting C-H bonds into C-C, C-N, or C-O bonds.[3]
-
Dual Catalysis: Combining photoredox catalysis with another catalytic cycle (e.g., nickel catalysis) to enable new cross-coupling reactions.[9]
| Catalyst System | Reaction Type | Substrates | TON | Yield (%) | Reference |
| Ir(dFCF₃ppy)₂(dtbbpy)Cl / NiCl₂ | Benzylic C-H Arylation | Alkyl benzenes, Aryl bromides | - | 48–79% | [9] |
| Heterogenized Iridium Complex | Reductive Dehalogenation | 2-Bromoacetophenone | >1000 | >95% | [23][24] |
| Dual Pd/Organic Photoredox | Directed C-H Arylation | Acetanilide, Aryldiazonium salt | - | 57-87% | [3][19] |
Impact of Process Technology: Flow Chemistry vs. Batch
The choice of reactor technology can be as impactful as the choice of catalyst. Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant efficiency and safety advantages over traditional batch processing.
Causality of Efficiency:
-
Superior Heat & Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heating or cooling, enabling precise temperature control. This is critical for managing highly exothermic reactions and preventing side-product formation.[8]
-
Enhanced Safety: The small volume of the reaction mixture at any given time dramatically reduces the risks associated with hazardous reagents or unstable intermediates.[17]
-
Increased Productivity: Reactions can be run for extended periods to produce large quantities of material without the downtime required for charging and discharging large batch reactors. A recent analysis of seven industrial API processes showed that continuous-flow methods reduced energy consumption by an average of 78% and capital costs by up to 50% compared to batch processes.
This technology is particularly synergistic with heterogeneous and biocatalysis, where the catalyst can be packed into a column (a packed-bed reactor) through which the reaction mixture flows, seamlessly integrating the reaction and catalyst separation.[17]
Experimental Protocols: A Practical Snapshot
To provide a tangible understanding, below are representative, detailed protocols for two distinct catalytic methodologies.
Protocol 1: Organocatalytic Michael Addition (Proline-Catalyzed)
This protocol describes the asymmetric Michael addition of a ketone to a nitroolefin, a classic transformation in organocatalysis.[20]
-
Reaction Setup: To a solution of the nitroolefin (e.g., β-nitrostyrene, 1.0 mmol) and the ketone (e.g., cyclohexanone, 5.0 mmol) in the desired solvent (e.g., CH₂Cl₂, 2.0 mL), add L-proline (0.1 mmol, 10 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting nitroolefin is consumed (typical reaction times range from 2 to 48 hours, depending on substrates).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral product.
-
Analysis: Characterize the product by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Biocatalytic Asymmetric Reduction (Ketoreductase)
This protocol outlines a typical procedure for the reduction of a prochiral ketone to a chiral alcohol using a ketoreductase (KRED) with a cofactor regeneration system.[6]
-
Cofactor Regeneration System: In a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), dissolve D-glucose (1.1 eq.) and NADP⁺ (or NAD⁺, depending on KRED, ~0.1 mol%). Add glucose dehydrogenase (GDH) to establish the cofactor recycling system.
-
Reaction Setup: To the regeneration system solution, add the ketone substrate (1.0 eq., dissolved in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO if necessary).
-
Initiation: Initiate the reaction by adding the ketoreductase (KRED) enzyme, either as a lyophilized powder or a whole-cell lysate. A typical enzyme loading is 1-5% (w/w) relative to the substrate.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C). Maintain the pH by adding a base (e.g., 1M NaOH) via a pH-stat or periodic manual addition, as the oxidation of glucose to gluconic acid will lower the pH.
-
Monitoring: Monitor the conversion of the ketone by HPLC or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude alcohol product via column chromatography if necessary.
-
Analysis: Characterize the product and determine enantiomeric excess using chiral HPLC or GC.
Conclusion
The selection of a catalytic method is a multi-parameter optimization problem where the "best" choice is context-dependent. Homogeneous catalysis often provides unparalleled activity and selectivity for complex targets, while heterogeneous catalysis excels in industrial-scale production due to its recyclability. Biocatalysis and organocatalysis offer supreme stereocontrol and greener profiles, making them invaluable for synthesizing chiral APIs. Photoredox catalysis has unlocked previously inaccessible chemical space, enabling novel bond formations under mild conditions. Finally, the implementation of continuous flow technology can amplify the efficiency of any of these catalytic methods, leading to safer, more scalable, and more economical chemical synthesis. A thorough understanding of these diverse approaches empowers chemists to design and execute more efficient and sustainable synthetic routes.
References
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Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry. [Link]
- Huisman, G. W., & Collier, S. J. (2013). The application of biocatalysis in the synthesis of active pharmaceutical ingredients. Current Opinion in Chemical Biology.
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Wang, D., et al. (2018). Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis. Nature Communications. [Link]
- Weissman, S. A., & Milstein, D. (2003). Highly active, phosphine-free palladacycle catalyst for the Suzuki cross-coupling of aryl bromides.
-
Natural transaminase fusions for biocatalysis. (2024). RSC Publishing. [Link]
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Photoredox Catalysis Using Heterogenized Iridium Complexes. (2022). Uppsala University Publications. [Link]
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Twilton, J., et al. (2017). The merger of transition metal and photoredox catalysis. Nature Reviews Chemistry. [Link]
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O'Reilly, E., & Turner, N. J. (2013). Novel carbon–carbon bond formations for biocatalysis. Current Opinion in Chemical Biology. [Link]
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Köhler, K., et al. (2004). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Topics in Catalysis. [Link]
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Proline organocatalysis. Wikipedia. [Link]
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Batch Versus Flow in Pharma: The upsides of continuous chemistry. (2024). H.E.L Group. [Link]
-
Pan, N., et al. (2009). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. [Link]
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Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Contract Pharma. [Link]
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TRANSAMINASES (TAs). Turner Biocatalysis. [Link]
-
Visible-Light-Promoted C–H Arylation by Merging Palladium Catalysis with Organic Photoredox Catalysis. (2017). The Journal of Organic Chemistry. [Link]
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Kelly, S. A., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology. [Link]
-
Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. (2024). ACS Sustainable Chemistry & Engineering. [Link]
-
Comparison between batch and flow process; advantages and challenges in the synthesis of APIs. ResearchGate. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2021). Molecules. [Link]
-
Cui, X., et al. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis. [Link]
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Turnover number. Wikipedia. [Link]
-
Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. (2019). Organic Letters. [Link]
- Practical examples of biocatalysis in industry. Comptes Rendus Chimie.
-
Photoredox-Catalyzed C–H Functionalization Reactions. (2022). Chemical Reviews. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. (2021). Chemical Reviews. [Link]
-
Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. (2022). Organic Process Research & Development. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications. [Link]
-
Sustainable Ir-Photoredox Catalysis by Means of Heterogenization. (2022). The Journal of Organic Chemistry. [Link]
-
Sustainable Ir-Photoredox Catalysis by Means of Heterogenization. (2022). The Journal of Organic Chemistry. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. (2024). The Journal of Physical Chemistry C. [Link]
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
-
Catalytic performance and kinetic analysis for Suzuki coupling reactions. ResearchGate. [Link]
- Pd/C and Other Heterogeneous C
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]
-
Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Yield (chemistry). Wikipedia. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

